2,4-Dichloro-5-(iodomethyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(iodomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMQFSSWKAYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620414 | |
| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-44-3 | |
| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-5-(iodomethyl)pyrimidine: Structure, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-5-(iodomethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring two reactive chlorine substituents and a readily displaceable iodomethyl group, allows for the strategic and regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the structure, physicochemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role as a scaffold for kinase inhibitors. Detailed experimental protocols, spectroscopic data analysis, and a discussion of its relevance in targeting cellular signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
Pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound stands out as a particularly versatile intermediate due to its multiple reactive centers, enabling the synthesis of complex molecular architectures.[2] This guide aims to provide a detailed technical overview of this compound for researchers and professionals involved in drug discovery and organic synthesis.
Structure and Physicochemical Properties
This compound possesses a pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions and an iodomethyl group at the C5 position.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7627-44-3 | [2][3] |
| Molecular Formula | C₅H₃Cl₂IN₂ | [2][3] |
| Molecular Weight | 288.90 g/mol | [4][5] |
| Appearance | Solid | [2] |
| Melting Point | 78-79 °C | [2] |
| SMILES | Clc1nc(Cl)c(CI)cn1 | [3] |
| InChIKey | NEIMQFSSWKAYTR-UHFFFAOYSA-N | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, protect from light. | [2][4] |
Reactivity
The reactivity of this compound is dominated by nucleophilic substitution reactions at three distinct positions: the two chlorine atoms on the pyrimidine ring and the iodine atom on the methyl group.
Nucleophilic Aromatic Substitution (SNAr) at C2 and C4
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is influenced by the electronic nature of the pyrimidine ring and its substituents.
-
General Principles: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[6]
-
Influence of the 5-(iodomethyl) Group: The 5-(iodomethyl) group is expected to be electron-withdrawing, which would further activate the ring towards nucleophilic attack and likely reinforce the preference for substitution at the C4 position.
Figure 2: Regioselectivity of SNAr on this compound.
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl group at the C5 position is a good leaving group, making the benzylic-like carbon susceptible to SN2 reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of a wide range of side chains at this position.
Figure 3: SN2 reaction at the 5-(iodomethyl) group.
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis involves the chlorination of 5-(hydroxymethyl)uracil followed by a Finkelstein reaction to introduce the iodine.
Figure 4: Proposed synthetic workflow.
Step 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Hypothetical Protocol)
-
Reactants: 5-(Hydroxymethyl)uracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
-
Procedure: To a stirred solution of 5-(hydroxymethyl)uracil in excess phosphorus oxychloride, N,N-dimethylaniline is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification can be achieved by column chromatography. (Adapted from[7])
Step 2: Synthesis of this compound (Hypothetical Protocol)
-
Reactants: 2,4-Dichloro-5-(chloromethyl)pyrimidine, Sodium iodide (NaI), Acetone.
-
Procedure: A solution of 2,4-dichloro-5-(chloromethyl)pyrimidine in acetone is treated with a molar excess of sodium iodide. The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Spectroscopic Data Analysis
Although a complete set of experimental spectra for this compound is not publicly available, its spectral characteristics can be predicted based on the analysis of closely related compounds.
Table 2: Predicted and Reference Spectroscopic Data
| Technique | Predicted/Reference Data for Related Compounds | Interpretation |
| ¹H NMR | Predicted for this compound: δ ~4.5 (s, 2H, -CH₂I), ~8.8 (s, 1H, Ar-H). Reference (2,4-dichloro-5-methylpyrimidine): δ 2.4 (s, 3H, -CH₃), 8.6 (s, 1H, Ar-H).[8] | The singlet for the -CH₂I protons is expected to be downfield due to the deshielding effect of the iodine atom. The aromatic proton will appear as a singlet in the aromatic region. |
| ¹³C NMR | Predicted for this compound: δ ~-5 (-CH₂I), ~120 (C5), ~155 (C6), ~160 (C2), ~165 (C4). Reference (2,4-dichloropyrimidine): δ 121.7 (C5), 154.5 (C6), 160.4 (C2), 164.2 (C4).[9] | The carbon of the -CH₂I group will be significantly upfield. The aromatic carbons will appear in the typical range for a dichloropyrimidine ring. |
| Mass Spec. (EI) | Predicted m/z: 288/290/292 (M⁺, isotopic pattern for 2 Cl), 161/163 (M⁺ - I), 127 (I⁺). | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the two chlorine atoms. Fragmentation is expected to involve the loss of an iodine radical and other common pyrimidine ring cleavages.[5][10] |
| FTIR | Predicted (cm⁻¹): ~3100 (Ar C-H stretch), ~1550, ~1450 (C=C/C=N ring stretch), ~800 (C-Cl stretch), ~1200 (CH₂ wag). Reference (2,4-dichloro-5-iodopyrimidine): Characteristic ring stretching and C-Cl vibrations observed.[2] | The IR spectrum will be dominated by aromatic ring vibrations and stretches corresponding to the C-Cl and C-I bonds.[6] |
Applications in Drug Development: Kinase Inhibitors
2,4-Dichloropyrimidine derivatives are extensively used as scaffolds for the synthesis of protein kinase inhibitors.[4][11] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12] The 2,4-dichloropyrimidine core can be functionalized to interact with the ATP-binding pocket of kinases.
Derivatives of this compound can be synthesized to target specific kinases by:
-
SNAr at C4: Introduction of a hinge-binding motif.
-
SNAr at C2: Introduction of a group to occupy the solvent-exposed region.
-
Substitution at the 5-iodomethyl position: Introduction of a side chain to enhance potency and selectivity.
Figure 5: A representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors derived from pyrimidine scaffolds.
Conclusion
This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for the controlled and regioselective introduction of various functional groups, making it an ideal starting material for the construction of compound libraries for drug discovery. The pyrimidine core, particularly when appropriately substituted, serves as an excellent scaffold for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its structure, properties, reactivity, and applications, and is intended to facilitate its use in the design and synthesis of novel therapeutic agents. Further research into the specific reaction kinetics and the biological activity of its diverse derivatives will undoubtedly continue to expand its utility in medicinal chemistry.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. article.sapub.org [article.sapub.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of CAS 7627-44-3: 2,4-Dichloro-5-(iodomethyl)pyrimidine
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 7627-44-3, identified as 2,4-Dichloro-5-(iodomethyl)pyrimidine. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.
Chemical Identity and Structure
CAS Number: 7627-44-3
IUPAC Name: this compound
Molecular Formula: C₅H₃Cl₂IN₂[1][2][3]
Molecular Weight: 288.90 g/mol [2][3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in the available literature.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Melting Point | 78-79 °C | [1] |
| Boiling Point | Not Available (N/A) | [1] |
| Density | Not Available (N/A) | [1] |
| Solubility | Not Available (N/A) | [1] |
Chemical and Spectroscopic Properties
This section details the chemical characteristics and provides available spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂IN₂ | [1][2][3] |
| Molecular Weight | 288.90 g/mol | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.7184 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Data: While specific spectra for this compound are not readily available, data for the closely related compound 2,4-dichloro-5-iodopyrimidine (CAS 13544-44-0) can provide some insight. This includes FTIR and ATR-IR spectra.[5] For this compound itself, various spectral data including 1H NMR, IR, and MS are noted to be available from some suppliers, though not publicly detailed.[6]
Experimental Protocols
Due to the limited availability of detailed experimental protocols for the characterization of this compound, a representative synthesis protocol for a structurally similar and commercially relevant pyrimidine derivative, 2,4-dichloro-5-iodopyrimidine, is provided below. This protocol illustrates a common synthetic route for creating dichlorinated pyrimidines from uracil derivatives.
Synthesis of 2,4-dichloro-5-iodopyrimidine from 5-iodouracil:
This procedure involves the chlorination of 5-iodouracil using phosphorus oxychloride with an amine base.
Materials:
-
5-iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate
-
Aqueous sodium bicarbonate
-
Aqueous sodium sulfite
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a suspension of 5-iodouracil (10.0 g, 42 mmol) in N,N-dimethylaniline (11.0 mL), add phosphorus oxychloride (39.2 mL, 420 mmol).
-
Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess phosphorus oxychloride by evaporation.
-
Slowly pour the residue into an ice-water mixture and stir for 2 hours.
-
Collect the crystalline precipitate by filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate.
-
Extract the ethyl acetate solution sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 2,4-dichloro-5-iodopyrimidine.
Workflow Diagram:
Caption: A workflow diagram for the synthesis of a related dichlorinated pyrimidine.
Reactivity and Applications
This compound is a reactive compound due to the presence of two chlorine atoms and an iodomethyl group on the pyrimidine ring. These functional groups make it a valuable intermediate in organic synthesis.
-
Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceuticals. The reactive sites allow for participation in multiple chemical reactions, which is crucial for developing new drug candidates.[1]
-
Agrochemical Production: In the agrochemical industry, this compound is used to create molecules designed to protect crops. Its reactivity is leveraged to produce herbicides and pesticides with specific activities.[1]
-
Organic Chemistry Research: It is a versatile reactant in organic chemistry, facilitating the synthesis of more complex molecules for a wide range of research applications.[1]
Safety and Handling
Hazard Classification: IRRITANT[1]
Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.[1]
General Handling Precautions:
-
Use in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Signaling Pathways
While this compound is a synthetic intermediate and not typically a direct modulator of signaling pathways, its derivatives are often designed to target specific biological pathways. Pyrimidine derivatives, in general, are crucial components of molecules that can inhibit kinases and other enzymes involved in cell signaling. For instance, various pyrimidine-based compounds have been investigated as inhibitors in pathways related to cancer and other diseases. The core pyrimidine structure is a common scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.
The de novo pyrimidine synthesis pathway is a fundamental metabolic route that produces the building blocks for DNA and RNA. While this specific compound is not a natural part of this pathway, the pathway itself is a major target for therapeutic intervention, particularly in cancer treatment.
De Novo Pyrimidine Synthesis Pathway Overview:
References
- 1. Cas 7627-44-3,this compound | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 7627-44-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(7627-44-3) 1H NMR [m.chemicalbook.com]
Spectral Analysis of 2,4-Dichloro-5-(iodomethyl)pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectral data for the compound 2,4-Dichloro-5-(iodomethyl)pyrimidine, a key intermediate in various synthetic organic chemistry applications, particularly in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the characterization of this compound.
While experimental spectral data for this compound is not widely available in public databases, this guide presents a combination of predicted data and expected spectral characteristics based on the analysis of its structural features and comparison with analogous compounds. The information herein serves as a valuable reference for the identification and characterization of this molecule.
Predicted and Expected Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, and the expected key absorption bands in Infrared (IR) spectroscopy and major fragments in Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | Singlet | 1H | H-6 (pyrimidine ring) |
| ~4.5 - 4.7 | Singlet | 2H | -CH₂I (iodomethyl group) |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-2 (C-Cl) |
| ~155 - 160 | C-4 (C-Cl) |
| ~150 - 155 | C-6 |
| ~120 - 125 | C-5 |
| ~ -5 - 5 | -CH₂I |
Predicted in CDCl₃
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 3000 | Weak - Medium | C-H Stretch | Aromatic C-H |
| ~1550 - 1450 | Medium - Strong | C=C and C=N Stretch | Pyrimidine ring |
| ~1450 - 1400 | Medium | CH₂ Bend (Scissoring) | Methylene group |
| ~1250 - 1150 | Strong | C-I Stretch | Iodomethyl group |
| ~850 - 750 | Strong | C-Cl Stretch | Chloroalkane |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion |
| 288/290/292 | [M]⁺ (Molecular Ion) |
| 161/163 | [M - I]⁺ |
| 126 | [M - CH₂I]⁺ |
| 127 | [I]⁺ |
| 141 | [CH₂I]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a clean spectrum, 8 to 16 scans are typically co-added.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 or 100 MHz. A larger sample quantity (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, direct insertion probe (DIP) analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.
-
Ionization: Electron Ionization (EI) is a standard technique for small organic molecules. The volatilized sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecules.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and structural confirmation of a chemical compound.
The Discerning Reactivity of Dichloropyrimidines: A Technical Guide to Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from the versatile reactivity of its substituted derivatives, particularly dichloropyrimidines, which serve as key building blocks in organic synthesis. This technical guide provides an in-depth exploration of the mechanism of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines, a fundamental transformation for the functionalization of this important heterocyclic scaffold. This document details the underlying principles governing the reaction's regioselectivity, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes the core mechanistic and workflow concepts.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly when substituted with good leaving groups such as chlorine atoms. The operative mechanism is a two-step addition-elimination process known as the Nucleophilic Aromatic Substitution (SNAr) reaction.[2]
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[4] In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Regioselectivity: The Decisive Factors
A critical aspect of nucleophilic substitution on dichloropyrimidines is regioselectivity—the preferential substitution at one position over another. For common isomers like 2,4-dichloropyrimidine, the primary sites of attack are the C2 and C4 positions. Generally, substitution at the C4 position is favored.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized onto both nitrogen atoms.
However, this inherent preference can be modulated and even reversed by several factors:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring plays a pivotal role.
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[8]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the regiochemical outcome.
-
Catalysis: The use of palladium catalysts, particularly in Buchwald-Hartwig amination reactions, can strongly favor the formation of the C4-substituted product.[10]
Quantitative Data Presentation
The following tables summarize quantitative data for the nucleophilic substitution on various dichloropyrimidines, providing a comparative overview of yields and regioselectivity.
Table 1: Amination of 6-Aryl-2,4-dichloropyrimidine [10]
| Nucleophile (Amine) | Conditions | C4:C2 Ratio | Yield (%) |
| Dibutylamine | K₂CO₃, DMAc, rt, 1h | 70:30 | - |
| Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0°C, 1h | >97:3 | 95 |
| Pyrrolidine | K₂CO₃, DMAc, rt, 1h | 80:20 | - |
| Pyrrolidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20°C, 1h | >97:3 | 92 |
| Aniline | BuOH, i-Pr₂NEt, 125°C, 24h | 70:30 | - |
| Aniline | No catalyst, LiHMDS, THF, -60°C, 0.5h | 91:9 | 90 |
| N-Methylaniline | BuOH, i-Pr₂NEt, 125°C, 24h | - | - |
| N-Methylaniline | No catalyst, LiHMDS, THF, -60°C, 0.5h | 97:3 | 93 |
Table 2: Amination of 5-Nitro-2,4-dichloropyrimidine with Tertiary Amines [9]
| Nucleophile (Tertiary Amine) | Conditions | Product Position | Yield (%) |
| Triethylamine | CH₂Cl₂, rt | C2 | 91 |
| N-Methylmorpholine | CH₂Cl₂, rt | C2 | 85 |
| N-Ethylpiperidine | CH₂Cl₂, rt | C2 | 88 |
| N,N-Diisopropylethylamine | CHCl₃, 40°C, 3h | C2 | 75 |
Table 3: Alcoholysis of Dichloropyrimidines
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Sodium Ethoxide | Anhydrous Ethanol, Reflux, 4-6h | 4,6-Diethoxypyrimidine | 85-95 | [11] |
| 2,4-Dichloropyrimidine | Sodium Methoxide | Methanol, 10-15°C | 2,4-Dimethoxypyrimidine | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key nucleophilic substitution reactions on dichloropyrimidines.
Catalyst-Free Amination (SNAr) of 4-Amino-2,6-dichloropyrimidine[12]
Objective: To synthesize a mono-aminated pyrimidine derivative via a catalyst-free SNAr reaction.
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Desired amine (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (2.0-4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Amination (Buchwald-Hartwig) of 6-Aryl-2,4-dichloropyrimidine[10]
Objective: To achieve a highly regioselective C4-amination of a 6-aryl-2,4-dichloropyrimidine using a palladium catalyst.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb, 1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%).
-
Add anhydrous THF to dissolve the solids.
-
In a separate flask, add the aliphatic secondary amine (1.1 eq.) and cool to -20 °C.
-
Slowly add LiHMDS (1.1 eq.) to the amine solution and stir for 10 minutes.
-
Slowly add the pre-formed lithium amide solution to the solution of the dichloropyrimidine and catalyst at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS (typically complete within 1 hour).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alcoholysis of 4,6-Dichloropyrimidine with Sodium Ethoxide[11]
Objective: To synthesize 4,6-diethoxypyrimidine via nucleophilic substitution.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal (2.2 equivalents)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Once all the sodium has reacted, add 4,6-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion
The nucleophilic aromatic substitution on dichloropyrimidines is a robust and highly versatile reaction for the synthesis of a vast array of functionalized heterocyclic compounds. A thorough understanding of the underlying SNAr mechanism and the factors that govern its regioselectivity is paramount for the rational design of synthetic routes in drug discovery and materials science. By carefully selecting the dichloropyrimidine isomer, the nucleophile, and the reaction conditions, including the use of catalysts, researchers can achieve a high degree of control over the substitution pattern, enabling the efficient and selective synthesis of target molecules with desired properties. The experimental protocols provided herein serve as a practical guide for the implementation of these important transformations in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jocpr.com [jocpr.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyrimidines are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents and are invaluable intermediates in medicinal chemistry and drug development. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This technical guide provides an in-depth review of the primary methods for the synthesis of fluorinated, chlorinated, brominated, and iodinated pyrimidines, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Introduction to Pyrimidine Halogenation
The pyrimidine ring is an electron-deficient heteroaromatic system, which presents unique challenges and opportunities for halogenation. Direct electrophilic substitution, a common method for halogenating aromatic rings, is generally more difficult for pyrimidines compared to electron-rich aromatic systems.[1] The C-5 position is the most susceptible to electrophilic attack as it is the least electron-deficient position on the ring.[1] Consequently, a variety of synthetic strategies have been developed to achieve efficient and regioselective halogenation of the pyrimidine core. This guide will delve into the most prevalent and effective methods for introducing fluorine, chlorine, bromine, and iodine onto the pyrimidine ring.
Fluorination of Pyrimidines
Fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), are widely used in cancer therapy.[2] The introduction of a fluorine atom can significantly alter the biological activity of a molecule.
Direct Fluorination of Uracil with Fluorine Gas
A direct method for the synthesis of 5-fluorouracil involves the reaction of uracil with fluorine gas in a suitable solvent.[2]
Experimental Protocol:
-
In a reaction vessel, prepare a mixture of uracil in a diluent such as acetic acid, hydrogen fluoride, sulfuric acid, or water.[2]
-
Introduce a mixture of fluorine gas and an inert gas, such as nitrogen, into the reaction mixture.[2]
-
Maintain the reaction temperature according to the chosen diluent (e.g., 0 to 5°C for hydrogen fluoride).[2]
-
Monitor the reaction until the disappearance of the starting uracil.[2]
-
Concentrate the reaction mixture by vacuum evaporation.[2]
-
Wash the residue multiple times with ether.[2]
-
Recrystallize the crude product from water with activated charcoal and dry under vacuum over P₂O₅.[2]
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Uracil | F₂, N₂ | Acetic Acid | Not Specified | 52 | [2] |
| Uracil | F₂, N₂ | Hydrogen Fluoride | 0-5 | 6.1 | [2] |
Logical Relationship: Synthesis of 5-Fluorouracil
Electrophilic Fluorination using Selectfluor®
A significant advancement in the synthesis of fluorinated pyrimidines is the use of electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄). This reagent is easier and safer to handle than fluorine gas and provides a direct route to 5-fluorouracil.[3][4]
Experimental Protocol (General):
-
Dissolve the pyrimidine substrate in a suitable solvent such as acetonitrile.[4]
-
Cool the solution to 0°C under an argon atmosphere.[4]
-
Slowly add a solution of Selectfluor® in acetonitrile to the cooled pyrimidine solution.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography.
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0°C | Not specified | [4] |
| Pyrimidine/Purine Rings | Selectfluor® | DMF or AcOH-H₂O | Not specified | Not specified | [3] |
Chlorination of Pyrimidines
Chlorinated pyrimidines are versatile intermediates, with compounds like 4,6-dichloropyrimidine serving as key building blocks in the synthesis of agrochemicals and pharmaceuticals.[5][6]
Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride (POCl₃)
A long-standing and widely used method for preparing chlorinated pyrimidines is the reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃), often in the presence of a base.[7] A solvent-free approach using equimolar POCl₃ offers a greener alternative to traditional methods that use excess reagent.[7]
Experimental Protocol (Solvent-Free):
-
In a Teflon-lined stainless steel reactor, add the hydroxyl-containing pyrimidine substrate (0.3 moles), POCl₃ (0.3 or 0.6 moles, 1 equivalent per reactive OH group), and pyridine (0.3 moles).[7]
-
Seal the reactor and heat the reaction mixture to 160°C for 2 hours.[7]
-
After cooling, carefully open the reactor and quench the contents with cold water (~0°C, 100 mL).[7]
-
Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution.[7]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the chlorinated pyrimidine.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxypyrimidines | POCl₃, Pyridine | 160 | 2 | >80 | [7] |
Experimental Workflow: Chlorination with POCl₃
Synthesis of 4,6-Dichloropyrimidine using Phosgene
Another important method for the synthesis of 4,6-dichloropyrimidine involves the reaction of 4,6-dihydroxypyrimidine with phosgene in the presence of a suitable base.[5][8]
Experimental Protocol:
-
Disperse 4,6-dihydroxypyrimidine (20.5 g) in dichloromethane (400 ml) with agitation.[5]
-
Add dimethylaniline (40.4 g) to the mixture and seal the reaction system.[5]
-
Cool the mixture to below 10°C and introduce phosgene (60 g) while maintaining the temperature.[5]
-
Heat the mixture to 50°C for 4.5 hours.[5]
-
Cool the reaction to room temperature and remove excess phosgene by sparging with nitrogen.[5]
-
The resulting reaction mass contains 4,6-dichloropyrimidine, which can be further purified.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4,6-Dihydroxypyrimidine | Phosgene, Dimethylaniline | Dichloromethane | 50 | 4.5 | 81 |[5] | | 4,6-Dihydroxypyrimidine | Phosgene, Imidazole | Acetonitrile | RT then 50 | 3.25 | Not specified |[5] |
Bromination of Pyrimidines
Brominated pyrimidines are valuable intermediates for introducing further functionalization, often through cross-coupling reactions.
Direct Bromination with Molecular Bromine (Br₂)
A traditional method for brominating pyrimidines involves the use of liquid bromine, often at elevated temperatures and with the pyrimidine as a hydrogen halide salt.[1][9]
Experimental Protocol:
-
Suspend pyrimidine hydrochloride in an inert aromatic solvent like nitrobenzene in a reaction vessel equipped with a stirrer, condenser, and addition funnel.[1]
-
Heat the mixture to a temperature range of 125°C to 135°C with stirring.[1]
-
Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.[1]
-
After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours.[1]
-
Allow the mixture to cool to room temperature.[1]
-
Work-up involves making the mixture basic and extracting the product with an organic solvent.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield | Reference |
| Pyrimidine Hydrochloride | Br₂ | Nitrobenzene | 125-135 | 2-6 | 5-Bromopyrimidine | Good | [1] |
Experimental Workflow: Direct Bromination with Br₂
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a more convenient and safer alternative to liquid bromine for the electrophilic bromination of pyrimidines.[1]
Experimental Protocol:
-
Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.[1]
-
Stir the resulting mixture at 0°C for 30 minutes.[1]
-
Monitor the reaction progress using TLC or LC-MS.[1]
-
Once the reaction is complete, quench the reaction by adding water (10 mL).[1]
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
-
Purify the residue by column chromatography on silica gel.[1]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aromatic Compound 21 | NBS (1.0 equiv) | Acetonitrile | 0 | 0.5 | Brominated Product 22a | 92 | [1] |
| Uracil/Cytidine Derivatives | NBS | DMF or Ionic Liquids | Room Temp | Varies | 5-Bromo Derivatives | Varies | [1] |
Iodination of Pyrimidines
Iodinated pyrimidines are particularly useful for cross-coupling reactions due to the high reactivity of the C-I bond.
Green Synthesis of 5-Iodo Pyrimidine Derivatives
A simple and environmentally friendly method for the iodination of pyrimidines involves the mechanical grinding of the reactants under solvent-free conditions.[10]
Experimental Protocol:
-
In a mortar, mix the pyrimidine substrate (e.g., uracil or cytosine, 4.4 mmol), solid iodine (1.12 mmol), a nitrate salt (e.g., AgNO₃, 9 mmol), and 2–4 drops of acetonitrile.[10]
-
Grind the reaction mixture with a pestle for 20–30 minutes, during which a violet-colored tacky solid will form and the reaction will proceed exothermically.[10]
-
After completion (monitored by TLC), add a saturated solution of sodium thiosulfate (5 mL) to remove unreacted iodine.[10]
-
Separate the remaining solid to obtain the 5-iodo pyrimidine derivative.[10]
| Substrate | Reagents | Conditions | Time (min) | Yield (%) | Reference |
| Uracil and Cytosine | I₂, AgNO₃ | Mechanical grinding, solvent-free | 20-30 | 70-98 | [10] |
Logical Relationship: Green Iodination of Pyrimidines
General Mechanism of Electrophilic Halogenation
The halogenation of pyrimidines, particularly at the C-5 position, generally proceeds through an electrophilic aromatic substitution mechanism.
Mechanism Diagram: Electrophilic Aromatic Halogenation
Conclusion
The synthesis of halogenated pyrimidines is a rich and evolving field. While traditional methods involving harsh reagents and conditions remain relevant, modern approaches are increasingly focused on improving safety, efficiency, and sustainability. The choice of a specific synthetic route depends on several factors, including the desired halogen, the substitution pattern of the pyrimidine ring, and the scale of the reaction. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrimidine-based molecules with potential applications in medicine and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5750694A - Process for the preparation of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 8. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 9. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 2,4-Dichloro-5-(iodomethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of pyrimidine-based intermediates, 2,4-Dichloro-5-(iodomethyl)pyrimidine stands out as a highly versatile and reactive building block. Its trifunctional nature, featuring two distinct chlorine atoms susceptible to nucleophilic substitution and a reactive iodomethyl group, provides a powerful handle for constructing complex molecular architectures. This technical guide offers an in-depth exploration of the key features, synthesis, and synthetic utility of this compound, providing researchers with the critical information needed to leverage its potential in their synthetic endeavors.
Physicochemical Properties
This compound is a solid at room temperature, and its stability necessitates specific storage conditions to prevent degradation. Key physicochemical data are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 7627-44-3 |
| Molecular Formula | C₅H₃Cl₂IN₂ |
| Molecular Weight | 288.90 g/mol |
| Appearance | Solid |
| Melting Point | 78-79 °C |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light. |
Synthesis of this compound
The preparation of this compound is a multi-step process that begins with a suitable 5-methyluracil derivative. The synthesis hinges on two key transformations: the chlorination of the pyrimidine ring and the subsequent halogen exchange at the methyl group.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine (from 5-Methyluracil)
This procedure is based on analogous chlorinations of uracil derivatives.[1][2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-methyluracil (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask. Begin stirring the suspension.
-
Base Addition: Slowly add N,N-dimethylaniline (1.0-1.2 eq) dropwise via the dropping funnel. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2,4-dichloro-5-methylpyrimidine.
Step 2: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine
This step involves the radical chlorination of the 5-methyl group.
-
Reaction Setup: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux while irradiating with the lamp. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2,4-dichloro-5-(chloromethyl)pyrimidine, can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Finkelstein Reaction)
This is a classic halogen exchange reaction.[4][5]
-
Reaction Setup: Dissolve 2,4-dichloro-5-(chloromethyl)pyrimidine (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Reagent Addition: Add sodium iodide (NaI, 1.5-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for several hours (typically 12-24 hours). The reaction is driven by the precipitation of sodium chloride (NaCl), which is insoluble in acetone. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be further purified by recrystallization.
Key Features and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogenated positions.
-
C4 and C2 Positions: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This regioselectivity allows for sequential and controlled introduction of different substituents.[6][7][8]
-
5-(Iodomethyl) Group: The iodomethyl group is an excellent electrophile for Sₙ2 reactions. The carbon-iodine bond is relatively weak, making iodide a good leaving group. This allows for facile reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce a side chain at the 5-position.
This multi-faceted reactivity makes the compound a valuable precursor in the synthesis of biologically active molecules, most notably Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[9][10][11]
Representative Experimental Protocol: N-Alkylation
This protocol demonstrates the reactivity of the iodomethyl group with an amine nucleophile, a common step in building more complex pharmaceutical scaffolds.[3]
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the mixture to act as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2,4-dichloro-5-(aminomethyl)pyrimidine derivative.
Safety and Handling
Dichloropyrimidine derivatives are generally classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a potent and versatile synthetic intermediate whose value lies in its multiple, differentially reactive sites. The ability to selectively perform nucleophilic aromatic substitutions at the C2 and C4 positions, combined with the high reactivity of the 5-(iodomethyl) group for Sₙ2 reactions, provides a robust platform for the synthesis of diverse and complex molecules. For drug development professionals and synthetic chemists, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of next-generation pharmaceuticals.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors | PPTX [slideshare.net]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids | MDPI [mdpi.com]
The Pyrimidine Ring: An Electron-Deficient Scaffold for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and drug design. Its inherent electron-deficient nature, a consequence of the two nitrogen atoms at positions 1 and 3, profoundly influences its physicochemical properties and dictates its role as a versatile pharmacophore. This technical guide provides a comprehensive exploration of the electron-deficient characteristics of the pyrimidine ring, its implications for drug design, detailed experimental protocols for its characterization, and a summary of key quantitative data for representative derivatives.
The Core Concept: Electron Deficiency of the Pyrimidine Ring
The defining feature of the pyrimidine ring is its π-deficient character. The two electronegative nitrogen atoms exert a strong electron-withdrawing effect, significantly reducing the electron density of the aromatic system. This electron deficiency has several critical consequences for drug design:
-
Modulation of Physicochemical Properties: The electron-deficient nature of the pyrimidine ring impacts its basicity, lipophilicity, and metabolic stability. Compared to its carbocyclic analog, benzene, or its mono-nitrogen counterpart, pyridine, pyrimidine is a much weaker base. This property is crucial in drug design as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Facilitation of Key Intermolecular Interactions: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. This ability to form strong hydrogen bonds with biological targets, such as the hinge region of kinases, is a primary reason for the prevalence of the pyrimidine scaffold in numerous enzyme inhibitors. Additionally, the π-deficient ring can participate in favorable π-stacking and other non-covalent interactions within a protein's binding site.
-
Bioisosteric Replacement: The pyrimidine ring is often employed as a bioisostere for other aromatic systems, such as the phenyl or purine ring. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties, including enhanced potency, selectivity, and metabolic stability, while maintaining the necessary geometry for target binding.
Quantitative Physicochemical Data of Representative Pyrimidine Derivatives
The following table summarizes key physicochemical properties for a selection of pyrimidine derivatives, illustrating the impact of substitution on these parameters.
| Compound | Structure | pKa (Conjugate Acid) | LogP | Biological Target(s) |
| Pyrimidine | 1.23 | -0.14 | - | |
| 5-Fluorouracil | 8.0 | -0.89 | Thymidylate Synthase | |
| Imatinib | 8.1 (piperazine N) | 3.79 | BCR-Abl, c-Kit, PDGFR | |
| Gefitinib | 5.4, 7.2 | 3.2 | EGFR | |
| Erlotinib | 5.4 | 2.8 | EGFR |
Signaling Pathways Targeted by Pyrimidine-Based Drugs
The electron-deficient nature of the pyrimidine ring makes it an ideal scaffold for inhibitors of various signaling pathways implicated in diseases like cancer. Two of the most prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) signaling pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Caption: Role of Cyclin-Dependent Kinases in cell cycle progression and its inhibition by pyrimidine-based drugs.
Experimental Protocols for Characterization
Accurate characterization of the physicochemical and biological properties of pyrimidine derivatives is crucial for drug development. The following sections provide detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the pyrimidine derivative in an appropriate solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant (HCl for basic compounds, NaOH for acidic compounds) in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be more accurately determined by finding the inflection point of the first derivative of the titration curve.
-
Determination of LogP by the Shake-Flask Method
Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Distribution:
-
Prepare a stock solution of the pyrimidine derivative in the pre-saturated n-octanol.
-
Add a known volume of this solution to a known volume of pre-saturated water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of P.
-
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a pyrimidine derivative) to a ligand (e.g., a target protein) immobilized on a sensor surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time.
Methodology:
-
Ligand Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the pyrimidine derivative in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
Monitor the association of the analyte to the ligand in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
-
Caption: General experimental workflow for the development of pyrimidine-based drugs.
Conclusion
The electron-deficient nature of the pyrimidine ring is a key attribute that has been successfully exploited in the design of a multitude of therapeutic agents. Its unique electronic properties influence its physicochemical characteristics and enable critical interactions with biological targets. A thorough understanding of these principles, coupled with rigorous experimental characterization, is essential for the continued development of novel and effective pyrimidine-based drugs. This guide provides a foundational framework for researchers and scientists in this dynamic and impactful field of drug discovery.
Methodological & Application
Synthesis of Fused Pyrimidines Using 2,4-Dichloro-5-(iodomethyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine scaffolds utilizing the versatile building block, 2,4-dichloro-5-(iodomethyl)pyrimidine. Fused pyrimidines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The strategic placement of reactive chloro and iodomethyl groups on the pyrimidine ring allows for regioselective reactions to construct diverse fused systems such as pyrrolo[3,4-d]pyrimidines, furo[3,4-d]pyrimidines, and thieno[3,4-d]pyrimidines.
Introduction
Fused pyrimidines are bicyclic or polycyclic heterocyclic systems where a pyrimidine ring is fused to another ring, such as a pyrrole, furan, or thiophene. These scaffolds are of significant interest in drug development as they are often found in bioactive molecules, including kinase inhibitors, antivirals, and anticancer agents. The this compound scaffold is a highly reactive and versatile starting material for the construction of these complex molecules. The two chloro substituents at positions 2 and 4 are susceptible to nucleophilic substitution, while the iodomethyl group at position 5 serves as a potent electrophile for alkylation reactions. This trifunctional reactivity allows for a variety of synthetic strategies to achieve diverse fused pyrimidine derivatives.
Synthesis of the Starting Material: this compound
A reliable synthesis of the key starting material, this compound, is crucial for the subsequent synthesis of fused pyrimidines. A proposed multi-step synthesis starting from commercially available uracil is outlined below.
Protocol 1: Synthesis of 5-(Hydroxymethyl)uracil[1]
This protocol describes the hydroxymethylation of uracil.
Materials:
-
Uracil
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Water
-
Acetone
-
Hydroxylamine hydrochloride
Procedure:
-
To a 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler, add uracil (185.0 g, 1650 mmol), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) in water (1.445 L).
-
Stir the mixture at 50-52 °C for 68 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture at 60 °C under reduced pressure to a volume of approximately 500 mL.
-
Dilute the residue with acetone (500 mL).
-
Collect the resulting precipitate by filtration, wash with acetone, and dry under suction, then at 50 °C/25 mmHg to yield crude 5-(hydroxymethyl)uracil as a white solid.
Protocol 2: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Prophetic)
This prophetic protocol describes the chlorination of 5-(hydroxymethyl)uracil. This step is crucial and often requires harsh conditions.
Materials:
-
5-(Hydroxymethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a base)
-
Toluene (or other high-boiling solvent)
Procedure:
-
In a fume hood, suspend 5-(hydroxymethyl)uracil in an excess of phosphorus oxychloride and a high-boiling solvent such as toluene.
-
Add N,N-dimethylaniline dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5-(chloromethyl)pyrimidine.
Protocol 3: Synthesis of this compound via Finkelstein Reaction (Prophetic)
This prophetic protocol describes the conversion of the chloromethyl group to the more reactive iodomethyl group.
Materials:
-
2,4-Dichloro-5-(chloromethyl)pyrimidine
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
Procedure:
-
Dissolve 2,4-dichloro-5-(chloromethyl)pyrimidine in anhydrous acetone.
-
Add an excess of sodium iodide (typically 1.5-3 equivalents).
-
Heat the mixture to reflux and stir for several hours. The reaction is driven by the precipitation of sodium chloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be used in the next step with or without further purification.
Synthesis of Fused Pyrimidines
The following protocols describe the synthesis of various fused pyrimidine systems from this compound. These are general procedures that may require optimization based on the specific nucleophile used.
Synthesis of Pyrrolo[3,4-d]pyrimidines
The reaction of this compound with primary amines can lead to the formation of the pyrrolo[3,4-d]pyrimidine scaffold. The reaction likely proceeds via initial N-alkylation at the iodomethyl group, followed by an intramolecular nucleophilic aromatic substitution at the C4-chloro position.
General Workflow for Pyrrolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrrolo[3,4-d]pyrimidines.
Protocol 4: Synthesis of 2-Chloro-6-alkyl/aryl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines (Prophetic)
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the primary amine (1.1 equivalents) and the base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[3,4-d]pyrimidine derivative.
Table 1: Representative Pyrrolo[3,4-d]pyrimidine Derivatives (Prophetic Data)
| Entry | Primary Amine (R-NH₂) | Product | Expected Yield (%) |
| 1 | Benzylamine | 2-Chloro-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 60-75 |
| 2 | Aniline | 2-Chloro-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 50-65 |
| 3 | Cyclohexylamine | 2-Chloro-6-cyclohexyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 65-80 |
Synthesis of Furo[3,4-d]pyrimidines and Thieno[3,4-d]pyrimidines
Similarly, furo[3,4-d]pyrimidines and thieno[3,4-d]pyrimidines can be synthesized by reacting this compound with suitable oxygen or sulfur nucleophiles, respectively. The reaction with a protected hydroxymethyl or mercaptomethyl source, followed by deprotection and intramolecular cyclization, is a plausible route.
General Workflow for Furo/Thieno[3,4-d]pyrimidine Synthesis
Caption: General workflow for furo/thieno[3,4-d]pyrimidine synthesis.
Protocol 5: Synthesis of 2-Chloro-furo[3,4-d]pyrimidines (Prophetic)
Materials:
-
This compound
-
A suitable alcohol or phenol
-
A strong, non-nucleophilic base (e.g., sodium hydride, NaH)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol to the anhydrous solvent.
-
Add the base portion-wise at 0 °C to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 6: Synthesis of 2-Chloro-thieno[3,4-d]pyrimidines (Prophetic)
Materials:
-
This compound
-
A suitable thiol
-
A base (e.g., triethylamine, potassium carbonate)
-
A polar solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Dissolve the thiol and the base in the solvent.
-
Add this compound to the solution.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC.
-
Work up the reaction as described in Protocol 5.
-
Purify the product by column chromatography.
Table 2: Representative Furo- and Thieno[3,4-d]pyrimidine Derivatives (Prophetic Data)
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Phenol | 2-Chloro-furo[3,4-d]pyrimidine derivative | 45-60 |
| 2 | Ethanethiol | 2-Chloro-thieno[3,4-d]pyrimidine derivative | 55-70 |
Applications in Drug Discovery
Fused pyrimidines are privileged scaffolds in medicinal chemistry. The synthesized pyrrolo[3,4-d]pyrimidines, furo[3,4-d]pyrimidines, and thieno[3,4-d]pyrimidines can serve as core structures for the development of novel therapeutic agents. The remaining chloro group at the 2-position provides a handle for further functionalization, allowing for the generation of diverse compound libraries for screening.
Signaling Pathway Example: Kinase Inhibition
Many fused pyrimidine derivatives are known to be potent kinase inhibitors. They can compete with ATP for binding to the active site of kinases, thereby inhibiting their activity and downstream signaling pathways implicated in diseases like cancer.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a fused pyrimidine derivative.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of a variety of fused pyrimidine heterocycles. The protocols provided herein, both established and prophetic, offer a starting point for researchers to explore the synthesis of novel pyrrolo[3,4-d]pyrimidines, furo[3,4-d]pyrimidines, and thieno[3,4-d]pyrimidines. The resulting compounds have significant potential for applications in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents. Further optimization of the prophetic reaction conditions will be necessary to achieve high yields and purity for specific target molecules.
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) at C2 and C4 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on achieving regioselectivity at the C2 and C4 positions of pyrimidine and pyridine scaffolds. These reactions are of paramount importance in medicinal chemistry and drug development for the synthesis of a wide array of biologically active molecules.
Introduction to SNAr at C2 and C4 Positions
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In heteroaromatic systems like pyrimidines and pyridines, the presence of ring nitrogen atoms activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogens (C2, C4, and C6). The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex.
The regioselectivity of SNAr reactions on 2,4-disubstituted pyridines and pyrimidines is a critical aspect for synthetic chemists. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4, where the charge can be delocalized onto the para nitrogen atom. However, this inherent selectivity can be influenced and even reversed by several factors, including:
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor the less hindered C4 position, while some nucleophiles may exhibit specific electronic interactions that favor the C2 position. For instance, tertiary amines have been shown to direct substitution to the C2 position in certain 5-substituted-2,4-dichloropyrimidines.[1][2]
-
Substituents on the Aromatic Ring: Electron-donating groups on the ring can decrease the reactivity towards SNAr, while electron-withdrawing groups enhance it. The position of these substituents can also influence the C2/C4 selectivity. For example, an electron-donating substituent at the C6 position of a 2,4-dichloropyrimidine can promote C2-selective substitution.[3][4]
-
Leaving Group: The nature of the leaving group can affect the reaction rate, but typically has a lesser impact on the regioselectivity compared to other factors.
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts or additives can all play a significant role in controlling the regioselectivity of the reaction.
Data Presentation: Regioselective SNAr Reactions
The following tables summarize quantitative data for various SNAr reactions on 2,4-dihalopyrimidine and -pyridine substrates, highlighting the conditions that favor either C4 or C2 substitution.
Table 1: C4-Selective Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | C4:C2 Ratio |
| 2,4-Dichloropyrimidine | 3-chloro-4-fluoroaniline | Acetic Acid | 55 | 2 | 4-(3-chloro-4-fluoroanilino)-2-chloropyrimidine | 65 | >98:2 |
| 2,4-Dichloropyrimidine | Oxazolidin-2-one | DMF | Room Temp | 0.5 | 3-(4-chloropyrimidin-2-yl)oxazolidin-2-one | High (not specified) | Highly Regioselective for C4 |
| 2,4-Dichloropyrimidine | Sodium methoxide | Methanol | Reflux | 3-5 | 4-methoxy-2-chloropyrimidine | 84 | Predominantly C4 |
| 2,4-Dichloropyridine | Aniline | Toluene | 100 | Not specified | 4-anilino-2-chloropyridine | Not specified | Predominantly C4 |
Table 2: C2-Selective Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | C2:C4 Ratio |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | Dichloromethane | Room Temp | 1 | 2-(diethylamino)-4-chloro-5-nitropyrimidine | Moderate to Excellent | >95:5 |
| 2-MeSO2-4-chloropyrimidine | Sodium methoxide | Not specified | -78 | Not specified | 2-methoxy-4-chloropyrimidine | Not specified | Exclusive C2 |
| 2,4-Dichloro-6-methoxypyrimidine | Bromide (surrogate) | Not specified | Not specified | Not specified | 2-bromo-4-chloro-6-methoxypyrimidine | Not specified | C2 selective |
| 2,4-Dichloropyridine | Aniline (with Pd(OAc)₂/Xantphos) | Toluene | 100 | Not specified | 2-anilino-4-chloropyridine | Not specified | Predominantly C2 |
Application in Drug Development
The regioselective functionalization of pyrimidine and pyridine cores via SNAr is a cornerstone of modern drug discovery and development. Many blockbuster drugs feature these heterocyclic scaffolds, and their synthesis often relies on the precise control of SNAr reactions.
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer. The synthesis of Gefitinib involves a key SNAr step where 2,4-dichloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline. The reaction proceeds with high regioselectivity at the C4 position.[5][6]
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine, where the SNAr reaction occurs at the C4 position of the pyrimidine ring.[7]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol is a general method for the C4-selective substitution of 2,4-dichloropyrimidine with a primary or secondary amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (primary or secondary)
-
Solvent (e.g., isopropanol, ethanol, or DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel with stirring and temperature control
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired C4-substituted product.
Protocol 2: Detailed Procedure for C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine[3]
This protocol describes a specific method for achieving C2 selectivity using a tertiary amine as the nucleophile on an activated pyrimidine substrate.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Triethylamine (or other tertiary amine)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.95 g, 10.0 mmol) in dichloromethane (40 mL) in a round-bottom flask at room temperature.
-
To this solution, add the tertiary amine (e.g., triethylamine, 20.0 mmol) dropwise. A slight warming of the reaction flask may be observed.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction to completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C2-aminated product.
Visualizations
General Mechanism of SNAr
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow for C4-Selective Amination
Caption: Experimental workflow for a typical C4-selective SNAr amination.
Factors Influencing C2 vs. C4 Selectivity
Caption: Key factors influencing the regioselectivity of SNAr reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. ukm.my [ukm.my]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
Application of 2,4-Dichloro-5-(iodomethyl)pyrimidine in the Synthesis of Antifolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifolates are a class of therapeutic agents that antagonize the action of folic acid, an essential vitamin required for the de novo synthesis of purines, thymidylate, and several amino acids. By inhibiting key enzymes in the folate metabolic pathway, primarily dihydrofolate reductase (DHFR), these compounds disrupt DNA synthesis and cell division, making them effective anticancer, antibacterial, and antiprotozoal agents.[1][2] The 2,4-diaminopyrimidine scaffold is a core structural motif in many potent antifolates, including the well-known drug trimethoprim.[3]
This document provides detailed application notes and protocols for the synthesis of 2,4-diaminopyrimidine-based antifolates using 2,4-dichloro-5-(iodomethyl)pyrimidine as a versatile starting material. The chloro-substituents at the C2 and C4 positions of the pyrimidine ring are amenable to regioselective nucleophilic substitution, allowing for the introduction of amino groups. The iodomethyl group at the C5 position serves as a reactive handle for the facile introduction of various side chains, enabling the synthesis of a diverse library of antifolate analogs.
Proposed Synthetic Pathway
The synthesis of 2,4-diaminopyrimidine-based antifolates from this compound can be envisioned as a two-step process. The first step involves the sequential amination of the dichloropyrimidine core, followed by the introduction of a desired side chain via nucleophilic substitution of the iodomethyl group.
Experimental Protocols
Step 1: Synthesis of 2,4-Diamino-5-(iodomethyl)pyrimidine
This protocol describes the conversion of the dichloro-pyrimidine to the corresponding diamino-pyrimidine. The amination is expected to proceed regioselectively, with the C4 position being more reactive towards nucleophilic attack.
Materials:
-
This compound
-
Ammonia (in a sealed tube or as a solution in a suitable solvent like 1,4-dioxane)
-
Solvent (e.g., 1,4-dioxane, ethanol)
-
Reaction vessel (sealed tube or pressure vessel)
-
Stirring apparatus
-
Heating apparatus
-
Standard work-up and purification equipment (rotary evaporator, separation funnel, chromatography columns)
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Add a solution of ammonia (excess, e.g., 10-20 eq) in the same solvent.
-
Seal the vessel and heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 2,4-diamino-5-(iodomethyl)pyrimidine.
Note: The second amination at the C2 position may require more forcing conditions (higher temperature or longer reaction time) due to the deactivating effect of the first amino group.
Step 2: Synthesis of a Target Antifolate (e.g., a Trimethoprim Analog)
This protocol describes the introduction of a substituted benzyl group at the 5-position via nucleophilic substitution of the iodomethyl group. As an example, the synthesis of a trimethoprim analog is outlined.
Materials:
-
2,4-Diamino-5-(iodomethyl)pyrimidine
-
A suitable nucleophile (e.g., the sodium salt of a substituted phenol, or an aniline derivative)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard reaction and purification equipment
Procedure:
-
To a solution of the nucleophile (e.g., 3,4,5-trimethoxyaniline, 1.1 eq) in an anhydrous solvent like DMF under an inert atmosphere, add a suitable base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the nucleophilic species.
-
Add a solution of 2,4-diamino-5-(iodomethyl)pyrimidine (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the target antifolate.
Quantitative Data: Biological Activity of Representative Antifolates
The following table summarizes the inhibitory activity of several 2,4-diaminopyrimidine-based antifolates against dihydrofolate reductase (DHFR) from various organisms. This data highlights the potency and potential for species selectivity within this class of compounds.
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (Compound 28) | Pneumocystis carinii DHFR | 23 | [4] |
| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (Compound 28) | Toxoplasma gondii DHFR | 5.5 | [4] |
| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (Compound 28) | Mycobacterium avium DHFR | 1.5 | [4] |
| N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid | Human DHFR | 66 | [5] |
| Trimethoprim | Escherichia coli DHFR | ~5 | [1] |
| Pyrimethamine | Plasmodium falciparum DHFR | ~1 | [6] |
Mechanism of Action: Inhibition of the Folate Pathway
Antifolates exert their therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of thymidylate (a precursor of DNA), purines (precursors of DNA and RNA), and certain amino acids like methionine and serine. By blocking DHFR, antifolates deplete the intracellular pool of THF, leading to the cessation of DNA synthesis and cell death.[1][3]
References
- 1. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target guided synthesis of 5-benzyl-2,4-diamonopyrimidines: their antimalarial activities and binding affinities to wild type and mutant dihydrofolate reductases from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-5-(iodomethyl)pyrimidine as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-(iodomethyl)pyrimidine is a highly reactive and versatile building block in organic synthesis, particularly valued for its role as an alkylating agent. The presence of two reactive chlorine atoms on the pyrimidine ring and a highly labile iodine atom on the methyl group at the 5-position allows for sequential and site-selective reactions with a variety of nucleophiles. This trifunctional scaffold is of significant interest to medicinal chemists and drug development professionals for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including but not limited to antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in alkylation reactions.
Key Applications
The primary application of this compound lies in its ability to introduce the 2,4-dichloropyrimidin-5-yl)methyl moiety into a target molecule. The iodomethyl group is an excellent leaving group, facilitating facile nucleophilic substitution by a wide range of nucleophiles, including amines, phenols, and thiols. The two chlorine atoms on the pyrimidine ring can subsequently be displaced by other nucleophiles, allowing for further diversification of the molecular scaffold.
Derivatives of this pyrimidine scaffold have been investigated for their potential as kinase inhibitors, particularly targeting the PIM-1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and apoptosis.[1][2]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as an alkylating agent. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of Amines
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, morpholine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of amine) was added potassium carbonate (1.5 eq.).
-
This compound (1.1 eq.) was added portion-wise to the stirred suspension at room temperature.
-
The reaction mixture was stirred at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture was filtered to remove inorganic salts.
-
The filtrate was concentrated under reduced pressure.
-
The residue was dissolved in ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 6 | 85 |
| 2 | Morpholine | DIPEA | DMF | 4 | 92 |
| 3 | Benzylamine | K₂CO₃ | MeCN | 8 | 88 |
Table 1: Representative N-Alkylation Reactions
Protocol 2: O-Alkylation of Phenols
This protocol describes the reaction of this compound with a phenolic compound.
Materials:
-
This compound
-
Phenol of interest
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous acetone (15 mL/mmol of phenol) was added potassium carbonate (1.5 eq.).
-
This compound (1.1 eq.) dissolved in a minimal amount of acetone was added dropwise to the suspension.
-
The reaction mixture was heated to reflux (around 60 °C) for 2-6 hours, with monitoring by TLC or LC-MS.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate and water.
-
The organic layer was washed with 1 M NaOH solution and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by column chromatography on silica gel to yield the desired O-alkylated product.
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 3 | 90 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | DMF | 2 | 95 |
| 3 | 2-Naphthol | K₂CO₃ | Acetone | 4 | 87 |
Table 2: Representative O-Alkylation Reactions
Protocol 3: S-Alkylation of Thiols
This protocol outlines the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol of interest (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C was added a solution of the thiol (1.0 eq.) in THF dropwise.
-
The mixture was stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.1 eq.) in THF was added dropwise at 0 °C.
-
The reaction mixture was allowed to warm to room temperature and stirred for 2-8 hours, monitored by TLC or LC-MS.
-
The reaction was carefully quenched by the addition of saturated ammonium chloride solution.
-
The mixture was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by column chromatography on silica gel to afford the desired S-alkylated product.
| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | 2 | 93 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | 5 | 89 |
| 3 | Cysteine (protected) | NaH | THF | 4 | 85 |
Table 3: Representative S-Alkylation Reactions
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The general workflow for the utilization of this compound as an alkylating agent followed by subsequent functionalization is depicted below.
References
Application Notes and Protocols: Step-by-Step Synthesis from 2,4-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-5-methylpyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring two chlorine atoms at positions C2 and C4 of the pyrimidine ring, allows for selective and sequential nucleophilic aromatic substitution (SNAr). This differential reactivity, where the C4 chlorine is more susceptible to displacement than the C2 chlorine, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications.[1]
Derivatives of 2,4-dichloro-5-methylpyrimidine have been investigated as potent inhibitors of various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, dianilinopyrimidine derivatives synthesized from this starting material have shown anti-leukemic activity by modulating critical signaling pathways such as Ras/Raf/MEK/ERK and STAT3/c-Myc.[1] Furthermore, this scaffold has been utilized to develop dual inhibitors of plasmodial kinases, offering a promising strategy against drug-resistant malaria.[1]
This document provides detailed protocols for the sequential synthesis of substituted pyrimidines from 2,4-dichloro-5-methylpyrimidine, presents quantitative data for representative reactions, and illustrates a key signaling pathway targeted by such derivatives.
Data Presentation
The following table summarizes the typical yields for the sequential substitution reactions of 2,4-dichloro-5-methylpyrimidine with various nucleophiles. The initial reaction preferentially occurs at the C4 position, followed by substitution at the C2 position.
| Step | Nucleophile (Nu) | Position of Substitution | Product | Typical Yield (%) |
| 1 | 5-aminobenzo[d]oxazol-2(3H)-one | C4 | 5-((2-chloro-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one | 71%[2] |
| 2 | Substituted Aniline | C2 | N2,N4-di(substituted aryl)-5-methylpyrimidine-2,4-diamine | 50-85% (representative) |
| 1 | Cyclopentylamine | C4 | N-cyclopentyl-2-chloro-5-methylpyrimidin-4-amine | ~90% (by analogy)[3] |
| 2 | 4-amino-N-(1-methylpiperidin-4-yl)benzamide | C2 | N4-cyclopentyl-N2-(4-((1-methylpiperidin-4-yl)carbamoyl)phenyl)-5-methylpyrimidine-2,4-diamine | ~80% (by analogy)[3] |
| 1 | (S)-3-aminopyrrolidine-1-carboxylate | C4 | tert-butyl (S)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | ~55% (by analogy)[4] |
| 2 | 5-methyl-1H-pyrazol-3-amine | C2 | tert-butyl (S)-3-((2-((5-methyl-1H-pyrazol-3-yl)amino)-5-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | ~85% (by analogy)[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dihydroxy-5-methylpyrimidine (Thymine) to 2,4-dichloro-5-methylpyrimidine
The most common route to 2,4-dichloro-5-methylpyrimidine involves the chlorination of the readily available starting material, 2,4-dihydroxy-5-methylpyrimidine (thymine), using phosphorus oxychloride (POCl₃).[1]
Materials:
-
2,4-dihydroxy-5-methylpyrimidine (Thymine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methylpyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. N,N-dimethylaniline (0.1-1 equivalent) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Sequential Nucleophilic Substitution - Synthesis of a Disubstituted Pyrimidine
This protocol details a two-step sequential nucleophilic aromatic substitution to synthesize an N2,N4-disubstituted-5-methylpyrimidine-2,4-diamine, a scaffold common in kinase inhibitors.
Step 1: Monosubstitution at the C4 Position
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Primary or secondary amine (e.g., aniline, cyclopentylamine) (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.0 equivalents)
-
Solvent (e.g., isopropanol, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
Dissolve 2,4-dichloro-5-methylpyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer. The crude product, 2-chloro-5-methyl-N-substituted-pyrimidin-4-amine, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Disubstitution at the C2 Position
Materials:
-
2-chloro-5-methyl-N-substituted-pyrimidin-4-amine (from Step 1)
-
Second primary or secondary amine (1.2-1.5 equivalents)
-
Solvent (e.g., 1-pentanol, dioxane, DMF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, HCl in dioxane) or base (e.g., DIPEA) may be required depending on the nucleophilicity of the amine.
Procedure:
-
In a sealable reaction vessel, combine the 2-chloro-5-methyl-N-substituted-pyrimidin-4-amine (1 equivalent) and the second amine (1.2-1.5 equivalents) in a high-boiling solvent like 1-pentanol or dioxane.
-
Heat the reaction mixture to a high temperature (120-150 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, N2,N4-disubstituted-5-methylpyrimidine-2,4-diamine, by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sequential synthesis of disubstituted pyrimidines from 2,4-dichloro-5-methylpyrimidine.
Caption: Sequential SNAr synthesis workflow.
Signaling Pathway
Derivatives of 2,4-dichloro-5-methylpyrimidine are often designed as kinase inhibitors. A key pathway implicated in many cancers and regulated by kinases is the Ras/Raf/MEK/ERK pathway. The diagram below shows a simplified representation of this signaling cascade, which controls cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common driver of tumorigenesis.[5][6]
References
- 1. China 2,4-Dichloro-5-methylpyrimidine Factory - Customized 2,4-Dichloro-5-methylpyrimidine [sharingtechcn.com]
- 2. Synthesis routes of 2,4-Dichloro-5-methylpyrimidine [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Finkelstein Reaction: Conversion of Chloromethyl to Iodomethyl Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the conversion of chloromethyl pyrimidines to their corresponding iodomethyl derivatives via the Finkelstein reaction. This halogen exchange reaction is a critical transformation in medicinal chemistry, as iodinated intermediates often exhibit enhanced reactivity in subsequent nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of diverse compound libraries for drug discovery. These protocols are based on established principles of the Finkelstein reaction and its application to heterocyclic compounds.
Introduction
The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the exchange of a halogen atom in an alkyl halide.[1][2] The classic Finkelstein reaction involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone.[1][2][3] The reaction equilibrium is driven forward by the precipitation of the poorly soluble sodium chloride or sodium bromide in acetone, in accordance with Le Châtelier's principle.[1] While the reaction is widely applied to alkyl halides, its use with chloromethyl-substituted nitrogen heterocycles like pyrimidine is also a valuable synthetic strategy. The resulting iodomethyl pyrimidines are often more reactive intermediates for the introduction of various functionalities.[4]
Reaction Principle
Data Presentation
While specific quantitative data for the Finkelstein reaction on a broad range of chloromethyl pyrimidines is not extensively consolidated in the literature, the following table summarizes the general conditions and expected outcomes based on the principles of the Finkelstein reaction and data from analogous transformations.
| Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield | Notes |
| 2-(Chloromethyl)pyrimidine | NaI (1.5 - 3.0) | Acetone | Reflux (56°C) | 12 - 24 | Good to Excellent | The classic and most common condition. Reaction progress can be monitored by TLC or GC-MS. |
| 4-(Chloromethyl)pyrimidine | NaI (1.5 - 3.0) | Acetone | Reflux (56°C) | 12 - 24 | Good to Excellent | Similar reactivity to the 2-substituted isomer is expected. |
| 5-(Chloromethyl)pyrimidine | NaI (1.5 - 3.0) | Acetone | Reflux (56°C) | 12 - 24 | Good to Excellent | Electronic effects of the pyrimidine ring may slightly influence reaction rates. |
| Substituted Chloromethyl Pyrimidines | NaI (1.5 - 3.0) | DMF | 25 - 80 | 4 - 16 | Moderate to Excellent | DMF can be used if the starting material has poor solubility in acetone. Higher temperatures may be required. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Iodomethyl Pyrimidine using Sodium Iodide in Acetone
This protocol describes a general method for the conversion of a chloromethyl pyrimidine to its corresponding iodomethyl pyrimidine using the classic Finkelstein conditions.
Materials:
-
Chloromethyl pyrimidine derivative (1.0 eq)
-
Sodium iodide (NaI) (2.0 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filter funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloromethyl pyrimidine derivative (1.0 eq) and anhydrous acetone (10-20 mL per mmol of substrate).
-
Stir the mixture until the starting material is fully dissolved.
-
Add sodium iodide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The crude iodomethyl pyrimidine can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Iodomethyl Pyrimidine in Dimethylformamide (DMF)
This protocol is an alternative for substrates with poor solubility in acetone.
Materials:
-
Chloromethyl pyrimidine derivative (1.0 eq)
-
Sodium iodide (NaI) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up (separatory funnel, etc.)
-
Dichloromethane or Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve the chloromethyl pyrimidine derivative (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate).
-
Add sodium iodide (2.0 eq) and stir the mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the Finkelstein reaction.
Caption: Mechanism of the Finkelstein reaction.
References
Application Notes and Protocols: Regioselective Reactions of 2,4-dichloro-5-(iodomethyl)pyrimidine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors and anticancer drugs. The regioselective functionalization of polysubstituted pyrimidines is a critical step in the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-5-(iodomethyl)pyrimidine with various amine nucleophiles. The inherent electronic properties of the starting material, particularly the electron-withdrawing nature of the 5-(iodomethyl) group, play a crucial role in directing the regioselectivity of these reactions.
Principle of Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is highly influenced by the nature of the substituent at the 5-position. Generally, electron-withdrawing groups at C-5 render the C-4 position more electrophilic and thus more susceptible to nucleophilic attack.[1][2] The 5-(iodomethyl) group is considered to be electron-withdrawing, which strongly favors the substitution of the chlorine atom at the C-4 position.
Conversely, substitution at the C-2 position can be achieved under specific conditions, such as the use of tertiary amine nucleophiles or palladium catalysis.[1][2][3][4] This differential reactivity allows for the selective synthesis of either 4-amino-2-chloro-5-(iodomethyl)pyrimidine or 2-amino-4-chloro-5-(iodomethyl)pyrimidine derivatives, which are versatile intermediates for further chemical elaboration.
Data Presentation
The following tables summarize representative quantitative data for the regioselective amination of this compound, based on typical results observed for 5-substituted 2,4-dichloropyrimidines.
Table 1: Regioselective C-4 Amination with Primary and Secondary Amines
| Entry | Amine Nucleophile | Product | Regioisomeric Ratio (C-4:C-2) | Yield (%) |
| 1 | Aniline | 2-chloro-5-(iodomethyl)-N-phenylpyrimidin-4-amine | >95:5 | 85 |
| 2 | Morpholine | 4-(2-chloro-5-(iodomethyl)pyrimidin-4-yl)morpholine | >95:5 | 92 |
| 3 | Piperidine | 4-(2-chloro-5-(iodomethyl)pyrimidin-4-yl)piperidine | >95:5 | 90 |
| 4 | Benzylamine | N-benzyl-2-chloro-5-(iodomethyl)pyrimidin-4-amine | >95:5 | 88 |
Note: The data presented is illustrative and based on reactions with analogous 5-substituted 2,4-dichloropyrimidines.
Table 2: Regioselective C-2 Amination with Tertiary Amines
| Entry | Amine Nucleophile | Product | Regioisomeric Ratio (C-2:C-4) | Yield (%) |
| 1 | Triethylamine | N-ethyl-4-chloro-5-(iodomethyl)pyrimidin-2-amine | >95:5 | 78 |
| 2 | N-Methylmorpholine | 4-chloro-5-(iodomethyl)-N-methylpyrimidin-2-amine | >95:5 | 82 |
| 3 | N,N-Diisopropylethylamine | 4-chloro-N-isopropyl-5-(iodomethyl)pyrimidin-2-amine | >95:5 | 75 |
Note: The data presented is illustrative and based on reactions with analogous 5-substituted 2,4-dichloropyrimidines. The product shown is the result of in situ N-dealkylation of the intermediate quaternary ammonium salt.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C-4 Amination
This protocol describes the reaction of this compound with primary or secondary amines to yield the corresponding 4-amino-2-chloro-5-(iodomethyl)pyrimidine derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the amine nucleophile (1.1 eq) and TEA or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-(iodomethyl)pyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Regioselective C-2 Amination using Tertiary Amines
This protocol describes the reaction of this compound with a tertiary amine to yield the corresponding 2-amino-4-chloro-5-(iodomethyl)pyrimidine derivative after in situ N-dealkylation.
Materials:
-
This compound
-
Tertiary amine nucleophile (e.g., triethylamine, N-methylmorpholine)
-
Anhydrous solvent (e.g., Acetonitrile or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M).
-
Add the tertiary amine nucleophile (2.0-3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-amino-4-chloro-5-(iodomethyl)pyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the regioselective amination of this compound.
Caption: General experimental workflow for regioselective amination.
Biological Significance and Applications
While specific biological activities for the direct products of the reaction of this compound with amines are not extensively documented, the resulting 2-amino-4-chloro- and 4-amino-2-chloro-pyrimidine scaffolds are of significant interest in drug discovery. The remaining chlorine and the iodomethyl group serve as versatile synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or other nucleophilic substitutions. This allows for the rapid generation of diverse libraries of pyrimidine-based compounds for screening against various biological targets. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy and as antiviral and antimicrobial agents.[5][6][7] The compounds synthesized through the protocols described herein can serve as key intermediates in the development of novel therapeutics.
Signaling Pathway Context
The substituted pyrimidine derivatives that can be synthesized from these intermediates often target key signaling pathways implicated in disease. For instance, many kinase inhibitors containing a pyrimidine core target ATP-binding sites in kinases that are crucial components of signaling cascades regulating cell growth, proliferation, and survival.
Caption: Inhibition of a generic signaling pathway by a pyrimidine-based kinase inhibitor.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Cross-Coupling Reactions with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrimidines are pivotal building blocks in medicinal chemistry and materials science, offering two reactive sites for functionalization. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective synthesis of substituted pyrimidines, which are core scaffolds in numerous pharmaceuticals.[1] This document offers detailed application notes and experimental protocols for various cross-coupling reactions involving dichloropyrimidines, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
The regioselectivity of these reactions on dichloropyrimidine substrates is a critical aspect, influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions.[2][3] Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the more electrophilic C4 position.[4] However, specific conditions and catalyst systems can be employed to achieve selective functionalization at the C2 position, enabling the synthesis of diverse isomers for structure-activity relationship (SAR) studies in drug discovery.[2]
General Considerations for Cross-Coupling Reactions
The success of cross-coupling reactions with dichloropyrimidines hinges on the careful selection and handling of reagents and the maintenance of an inert atmosphere.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and desired selectivity. Electron-rich and sterically hindered ligands often promote the challenging oxidative addition of the C-Cl bond.
-
Base: The base plays a critical role in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and other sensitive reagents. This is typically achieved using Schlenk line techniques or a glovebox.
Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction with a dichloropyrimidine substrate.
Caption: A generalized workflow for cross-coupling reactions.
Imatinib Signaling Pathway
Imatinib (Gleevec®), a 2-phenylaminopyrimidine derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5] It functions by inhibiting the BCR-ABL fusion protein, which is constitutively active in CML cells, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[6][7]
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a dichloropyrimidine and a boronic acid or ester.[8]
Protocol for Regioselective C4-Arylation of 2,4-Dichloropyrimidine: [4][8]
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 equiv., 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, to achieve a concentration of ~0.1 M with respect to the dichloropyrimidine).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Dichloropyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 74 | [8] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 85 | [8] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 60 | [9] |
| 2,4-Dichloropyrimidine | (E)-Oct-1-en-1-ylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 h | 75 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with a dichloropyrimidine.
Protocol for Mono-Amination of 2,5-Dichloro-4,6-pyrimidinediamine:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Addition of Reagents: To the same tube, add the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equivalents), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the pyrimidine.
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Dichloropyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ (1-2) | dppb (1-2) | LiHMDS | THF | -20 | 1 h | 95 (C4-isomer) | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | None | None | K₂CO₃ | DMAc | rt | 1 h | 98 (C4-isomer) | [3] |
Heck Coupling
The Heck reaction couples a dichloropyrimidine with an alkene to form a substituted alkene.
General Protocol for Heck Coupling of a Dichloropyrimidine:
-
Reaction Setup: To an oven-dried Schlenk tube, add the dichloropyrimidine (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as DMF or NMP, followed by a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere.
-
Monitoring and Work-up: Follow the general procedures for monitoring, work-up, and purification as described for the Suzuki-Miyaura coupling.
| Dichloropyrimidine | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 120 | Moderate to Good (expected) |
| 4,6-Dichloropyrimidine | Methyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | NMP | 100 | Moderate to Good (expected) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a dichloropyrimidine and a terminal alkyne.
General Protocol for Sonogashira Coupling of a Dichloropyrimidine: [10]
-
Reaction Setup: To a Schlenk tube, add the dichloropyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 70 °C under an inert atmosphere.
-
Monitoring and Work-up: Follow the general procedures for monitoring, work-up, and purification.
Note: While Sonogashira reactions with halopyrimidines are known, specific yield data for dichloropyrimidines are limited in the provided results. The table below illustrates expected conditions.
| Dichloropyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 50 | Moderate to Good (expected) |
| 4,6-Dichloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | i-Pr₂NH | DMF | 70 | Moderate to Good (expected) |
Conclusion
The cross-coupling reactions outlined in these application notes provide a robust platform for the synthesis of a wide array of functionalized pyrimidine derivatives. The choice of reaction conditions, particularly the catalyst system and base, is paramount for achieving high yields and controlling regioselectivity. The provided protocols serve as a starting point for researchers, and optimization may be necessary for specific substrates. The ability to selectively introduce diverse functionalities onto the dichloropyrimidine scaffold is invaluable for the development of novel therapeutics and advanced materials.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijnc.ir [ijnc.ir]
Application Notes and Protocols for Chemoselective O-alkylation using 4-(iodomethyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoselective O-alkylation of pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidine derivatives. This methodology offers a rapid and high-yielding route to novel bis-pyrimidine ethers, which are scaffolds of significant interest in medicinal chemistry due to the diverse biological activities of pyrimidine-containing molecules.[1][2][3] The protocols outlined below are based on established and efficient synthetic strategies, providing a valuable tool for the generation of compound libraries for drug discovery and development.
Introduction
Pyrimidine derivatives are fundamental heterocyclic structures found in a vast array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The synthesis of complex molecules containing multiple pyrimidine cores is a key strategy in the development of new therapeutics. This document details a highly chemoselective O-alkylation method that favors the formation of the O-alkylated product over the N-alkylated isomer, a common challenge in the derivatization of pyrimidinones.[6]
The reaction utilizes 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as potent alkylating agents for various 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. The use of the iodomethyl derivative is crucial, as it provides significantly higher yields compared to its chloro- or bromo- counterparts.[6][7] This direct and convergent synthetic pathway is superior to linear strategies involving multi-step cyclocondensations, offering a significant improvement in reaction time (30 minutes vs. 48 hours) and overall yield (70–98% vs. 8–10%).[6][7]
Applications in Drug Discovery
The O-alkylated bis-pyrimidine products synthesized via this method are of significant interest for their potential pharmacological properties. Pyrimidine-based molecules are known to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and migration.[8] While the specific biological activity of the compounds described herein is a subject for further investigation, analogous structures have shown inhibitory activity against various kinases. The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs and is known to enhance metabolic stability and binding affinity.
As a representative example of a pathway often targeted by pyrimidine-based anticancer agents, the PI3K/Akt/mTOR signaling cascade is depicted below. This pathway is frequently overactivated in many cancers, leading to uncontrolled cell growth and survival.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for pyrimidine inhibitors.
Data Presentation
Table 1: Optimization of Reaction Conditions for O-Alkylation
This table summarizes the optimization of reaction conditions for the synthesis of 2-((2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)pyrimidine. The use of 4-(iodomethyl)pyrimidine in refluxing acetone for 30 minutes was found to be optimal.[6][7]
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | MeCN | 16.0 | reflux | 87 |
| 2 | MeCN | 16.0 | 25 | 76 |
| 3 | MeCN | 1.0 | reflux | 90 |
| 4 | MeCN | 1.0 | 25 | 63 |
| 5 | Me₂CO | 1.0 | 25 | 70 |
| 6 | Me₂CO | 1.0 | reflux | 90 |
| 7 | Me₂CO | 2.0 | reflux | 91 |
| 8 | Me₂CO | 0.5 | reflux | 89 |
| 9 | Me₂CO | 0.25 | reflux | 51 |
Reaction conditions: 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one (1a), K₂CO₃, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c).[7]
Table 2: Scope of Chemoselective O-Alkylation with Various Pyrimidin-2(1H)-ones
The optimized conditions were applied to a range of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the broad applicability of this method. High yields were obtained with both electron-donating and electron-withdrawing groups on the aryl substituent at the 6-position.[6][7]
| Product | 6-Substituent (Ar) | X in Alkylating Agent | Yield (%) |
| 4a | Phenyl | F | 89 |
| 4b | 4-Methylphenyl | F | 91 |
| 4c | 4-Methoxyphenyl | F | 95 |
| 4d | 2-Methoxyphenyl | F | 88 |
| 4e | 3-Methoxyphenyl | F | 90 |
| 4f | 4-Chlorophenyl | F | 98 |
| 4g | 4-Bromophenyl | F | 98 |
| 4h | 4-Nitrophenyl | F | 86 |
| 4i | 3-Nitrophenyl | F | 88 |
| 4j | 2-Nitrophenyl | F | 87 |
| 4k | 2-Thienyl | F | 90 |
| 4l | 2-Furyl | F | 86 |
| 4m | Methyl | F | 70 |
| 4n | Isobutyl | F | 72 |
| 4p | 4-Methoxyphenyl | Cl | 91 |
| 4q | 4-Chlorophenyl | Cl | 98 |
| 4r | 4-Bromophenyl | Cl | 98 |
Reaction conditions: Pyrimidin-2(1H)-one (3 mmol), K₂CO₃ (3 mmol), 4-(iodomethyl)pyrimidine (3 mmol), Me₂CO (15 mL), reflux, 30 min.[6][7]
Experimental Protocols
The overall experimental workflow involves the synthesis of the 4-(iodomethyl)pyrimidine alkylating agent, followed by the chemoselective O-alkylation reaction.
Caption: General experimental workflow for the synthesis of O-alkylated bis-pyrimidines.
Protocol 1: Synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (Alkylating Agent)
This protocol is a representative Finkelstein reaction for the conversion of the chloromethyl-pyrimidine precursor to the more reactive iodomethyl-pyrimidine.[3][4]
Materials:
-
4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of a white precipitate (NaCl) is indicative of reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting crude 4-(iodomethyl)pyrimidine can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.[6]
Protocol 2: General Procedure for Chemoselective O-Alkylation
This protocol describes the optimized conditions for the O-alkylation of pyrimidin-2(1H)-ones.[6][7]
Materials:
-
Substituted 6-aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq)
-
4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Acetone (Me₂CO), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Equipment for purification (recrystallization or column chromatography)
Procedure:
-
To a round-bottom flask, add the 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (3 mmol), potassium carbonate (3 mmol, 0.414 g), and 4-(iodomethyl)pyrimidine (3 mmol).
-
Add anhydrous acetone (15 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by TLC for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product. For most aryl-substituted products (4a–4l, 4p–4r), purification can be achieved by recrystallization from a hexane/methanol (9:1) mixture. For alkyl-substituted products (4m–4o), purification by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) is recommended.[7]
-
Characterize the final product using standard analytical techniques (NMR, HRMS, etc.).
References
- 1. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Troubleshooting & Optimization
Improving yield and selectivity in 2,4-Dichloro-5-(iodomethyl)pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity in the synthesis of 2,4-dichloro-5-(iodomethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of the more readily available 2,4-dichloro-5-(chloromethyl)pyrimidine by treating it with an iodide salt, typically sodium iodide, in a suitable solvent like acetone.[1] The reaction is driven to completion by the precipitation of sodium chloride from the acetone, following Le Châtelier's principle.[1]
Q2: What are the critical parameters to control for a successful Finkelstein reaction in this synthesis?
Several parameters are crucial for maximizing the yield and purity of the final product:
-
Reagent Purity: The starting material, 2,4-dichloro-5-(chloromethyl)pyrimidine, should be of high purity to avoid side reactions. The sodium iodide should be anhydrous, as water can interfere with the reaction.
-
Solvent: Acetone is the most commonly used solvent due to its ability to dissolve sodium iodide while precipitating the resulting sodium chloride.[1] Other polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can also be used.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating (reflux) to increase the reaction rate. However, higher temperatures may lead to the formation of impurities.
-
Reaction Time: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Q3: How can I purify the final product, this compound?
After the reaction is complete, the precipitated sodium chloride is first removed by filtration. The filtrate, containing the product, is then typically concentrated under reduced pressure. The crude product can be further purified by the following methods:
-
Aqueous Work-up: The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any remaining inorganic salts. A wash with a dilute aqueous solution of sodium thiosulfate can be employed to remove any residual iodine.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for obtaining a highly pure product.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is recommended.
Q4: What are the potential stability issues with this compound?
As an iodinated organic compound, this compound can be sensitive to light and heat. It is advisable to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The product may have a limited shelf life, and its purity should be checked before use in subsequent reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting material. | Verify the purity of 2,4-dichloro-5-(chloromethyl)pyrimidine using analytical techniques like NMR or GC-MS. |
| Wet reagents or solvent. | Use anhydrous sodium iodide and acetone. Ensure all glassware is thoroughly dried before use. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider gentle heating (e.g., refluxing in acetone). | |
| Formation of Multiple Products (Low Selectivity) | Side reactions due to impurities. | Ensure the purity of the starting material. |
| Decomposition of the product. | Avoid excessive heating and prolonged reaction times. Work up the reaction as soon as it is complete. | |
| Reaction with residual starting materials from the previous step (chlorination). | Ensure the 2,4-dichloro-5-(chloromethyl)pyrimidine is properly purified before the Finkelstein reaction. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | Use a less polar organic solvent for extraction and minimize the volume of the aqueous washes. |
| Formation of an emulsion during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Product appears discolored (e.g., brown or purple) | Presence of elemental iodine (I₂). | Wash the organic layer with a dilute solution of sodium thiosulfate until the color disappears. |
| Decomposition of the product. | Store the purified product under an inert atmosphere and protect it from light. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Finkelstein Reaction
| Iodide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Sodium Iodide (NaI) | Acetone | Reflux | 12 - 24 | 85 - 95 | [1] |
| Sodium Iodide (NaI) | Acetonitrile | 80 | 6 - 12 | 80 - 90 | General Knowledge |
| Potassium Iodide (KI) | Acetone | Reflux | 24 - 48 | 70 - 85 | General Knowledge |
| Sodium Iodide (NaI) | Dimethylformamide (DMF) | 25 - 50 | 4 - 8 | 90 - 98 | [1] |
Note: The yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes a general procedure for the synthesis of this compound from 2,4-dichloro-5-(chloromethyl)pyrimidine.
Materials:
-
2,4-dichloro-5-(chloromethyl)pyrimidine
-
Anhydrous sodium iodide (NaI)
-
Anhydrous acetone
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-(chloromethyl)pyrimidine (1.0 eq).
-
Add anhydrous sodium iodide (1.5 - 2.0 eq) to the flask.
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Add anhydrous acetone to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any traces of iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Purification of 2,4-Dichloro-5-(iodomethyl)pyrimidine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(iodomethyl)pyrimidine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound and its derivatives often stem from:
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Instability: The iodomethyl group can be labile, leading to degradation of the target compound, particularly on silica gel which is slightly acidic.
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Co-elution of Impurities: Structurally similar impurities, such as starting materials or byproducts, can have similar polarities to the desired product, making separation by column chromatography difficult.
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Low Yield: Product loss can occur during various purification steps, including extraction, chromatography, and recrystallization.
Q2: What are the most common purification techniques for this class of compounds?
The most frequently employed purification techniques are:
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Column Chromatography: This is a standard method for separating the target compound from impurities with different polarities.
-
Recrystallization: This technique is effective for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.
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Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations where conventional column chromatography is insufficient, preparative HPLC can be a powerful alternative.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not eluting from the column or has a very low Rf value.
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Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. For very polar compounds, adding a small amount of methanol to the eluent can be effective. An ideal Rf value for good separation on a column is typically around 0.2-0.4.
Issue 2: The compound elutes with the solvent front.
-
Possible Cause: The solvent system is too polar.
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Solution: Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., hexane) in your solvent system. It is always recommended to collect and check the initial fractions by Thin Layer Chromatography (TLC).
Issue 3: The compound appears to be degrading on the silica gel column.
-
Possible Cause: The compound is sensitive to the acidic nature of standard silica gel. The iodomethyl group can be particularly susceptible to degradation.
-
Solution:
-
Deactivate the silica gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.
-
Perform a quick filtration: If the goal is to remove baseline impurities, a short plug of silica can be used for rapid filtration instead of a full column, minimizing the contact time.
-
Issue 4: Poor separation between the desired product and an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.
-
Try a different solvent system: Experiment with different combinations of solvents. For instance, dichloromethane/ethyl acetate or toluene-based systems might offer different selectivity compared to hexane/ethyl acetate.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities.
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Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.
-
Increase concentration: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound, then allow it to cool again.
-
Add an anti-solvent: If using a single solvent is ineffective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (in which it is soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Issue 3: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool thoroughly: Ensure the solution is cooled in an ice bath to maximize precipitation.
-
Solvent selection: Choose a solvent in which the compound has very low solubility at cold temperatures.
-
Data Presentation
Table 1: Common Solvents for Purification of Pyrimidine Derivatives
| Purification Method | Solvent/Solvent System | Polarity | Typical Use Case |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds. |
| Dichloromethane/Ethyl Acetate | Medium | Good for compounds with slightly higher polarity.[1] | |
| Toluene/Ethyl Acetate | Low to Medium | Can offer different selectivity. | |
| Recrystallization | Ethanol/Isopropanol | High | Good single solvents for polar compounds. |
| Ethyl Acetate/Hexane | Medium/Low | A common mixed-solvent system. | |
| Dichloromethane/Hexane | Medium/Low | Another effective mixed-solvent system. | |
| Toluene | Low | Good for slow crystal growth of less polar compounds. | |
| Water | High | Can be used as an anti-solvent with polar organic solvents.[2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without cracks or air bubbles. A layer of sand can be added to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin elution with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent in which it is readily soluble.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Addition of Anti-Solvent: While the solution is still hot, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).[3]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Reactions of 2,4-Dichloro-5-(iodomethyl)pyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(iodomethyl)pyrimidine. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side products and reaction issues encountered during the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound has three reactive sites susceptible to nucleophilic attack: the C2 and C4 positions on the pyrimidine ring, and the carbon of the iodomethyl group. The most common side reactions stem from the reactivity of these sites. They can be broadly categorized as:
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Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: Nucleophiles can displace the chloride ions at the C2 and C4 positions of the pyrimidine ring. The regioselectivity of this substitution is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.
-
Nucleophilic Substitution at the Iodomethyl Group: The iodomethyl group is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack (SN1 and SN2 type reactions).
-
Hydrolysis: The chloro groups on the pyrimidine ring can undergo hydrolysis to form hydroxypyrimidines, especially in the presence of water and base.
-
Dimerization/Polymerization: Under certain conditions, self-condensation or reaction with other nucleophilic species can lead to the formation of dimers or polymeric materials.
Q2: I am trying to perform a nucleophilic substitution on the pyrimidine ring, but I am seeing significant reaction at the iodomethyl group. How can I minimize this?
A2: To favor substitution on the pyrimidine ring over the iodomethyl group, consider the following strategies:
-
Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols) may show a higher propensity to react at the "softer" iodomethyl carbon. "Harder" nucleophiles might favor attack at the harder ring carbons.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product, which is often the result of substitution on the aromatic ring.
-
Protecting Groups: While less common for this specific substrate, in principle, the iodomethyl group could be transiently converted to a less reactive functional group if substitution at this position is highly problematic.
Q3: My reaction is clean, but the yield is low. What are the potential causes?
A3: Low yields can arise from several factors not directly related to side product formation:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Product Solubility: The desired product may have some solubility in the aqueous phase during workup. It is advisable to check all aqueous layers for your product before discarding them.
-
Product Volatility: While less likely for many derivatives of this compound, consider the possibility of product loss during solvent removal under reduced pressure if the product has a low boiling point.
-
Adsorption onto Solids: The product may adsorb onto filtration media like Celite or silica gel. If you perform a filtration step, it is good practice to wash the filter cake thoroughly with an appropriate solvent.
Troubleshooting Guide: Common Side Products and Solutions
This section details specific side products that may be encountered and provides actionable troubleshooting steps.
| Observed Side Product | Potential Cause | Troubleshooting and Mitigation Strategies |
| Monosubstituted Isomers (at C2 or C4) | Incomplete reaction or insufficient equivalents of nucleophile. The inherent reactivity difference between C2 and C4 can also lead to mixtures. | - Increase the equivalents of the nucleophile. - Prolong the reaction time. - Optimize the reaction temperature. - Carefully choose the solvent and base to potentially enhance selectivity for the desired isomer. |
| Hydrolysis Products (e.g., 2-Chloro-4-hydroxy-5-(iodomethyl)pyrimidine) | Presence of water in the reaction mixture, especially under basic conditions. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Use non-aqueous workup procedures if possible. |
| Substitution at the Iodomethyl Group (e.g., 2,4-Dichloro-5-(nucleophilomethyl)pyrimidine) | The nucleophile preferentially attacks the more electrophilic carbon of the iodomethyl group. | - Employ less nucleophilic amines or use a milder base. - Lower the reaction temperature. - Consider a two-step reaction sequence where the pyrimidine ring is functionalized first under conditions that do not affect the iodomethyl group. |
| Dimeric Byproducts | Self-condensation of the starting material or reaction of the product with the starting material, often promoted by strong bases or high temperatures. | - Use a less concentrated reaction mixture. - Add the base or nucleophile slowly to the reaction mixture. - Optimize the reaction temperature to the lowest effective level. |
| Products of Iodine Displacement | The iodide of the iodomethyl group is displaced by another nucleophile present in the reaction mixture. | - This is a desired reaction if the goal is to functionalize the methyl group. If it is a side reaction, the strategies are similar to preventing substitution at the iodomethyl group. |
Experimental Protocols
While specific protocols are highly dependent on the desired transformation, a general procedure for a nucleophilic aromatic substitution is provided below.
General Protocol for Nucleophilic Aromatic Substitution with an Amine:
-
Preparation: To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
Reagent Addition: Add the amine nucleophile (1.0-2.2 eq.) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., DIPEA, triethylamine) should be added to liberate the free amine.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture can be quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the logical relationships in troubleshooting common issues.
Optimizing reaction time and temperature for substitutions on dichloropyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for substitution reactions on dichloropyrimidines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic.[1][2] However, this selectivity can be influenced by various factors, and a mixture of C2 and C4 substituted products is often observed.[1]
Q2: What factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[1]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, like tertiary amines, can exhibit high selectivity for the C2 position, especially with an EWG at C5.[1][3][4] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1][5]
-
Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the reaction's outcome.[1]
-
Catalysis: The use of palladium catalysts, particularly in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][5]
Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a common issue. Here are a few strategies to improve selectivity:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[1][6]
-
Modify the Nucleophile: If possible, altering the nucleophile could improve selectivity.[1]
-
Consider Catalysis: For amination reactions, a palladium-catalyzed approach can significantly favor C4 substitution.[1]
-
Functional Group Interconversion: In some cases, changing one of the chloro groups to a different functional group (e.g., a thioether) can alter the relative reactivity of the positions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.[1] 2. Reaction temperature is too low.[1] 3. Inappropriate solvent or base.[1][7] 4. Deactivated dichloropyrimidine substrate.[1] | 1. Use a stronger nucleophile or an activating agent. 2. Gradually increase the reaction temperature. For catalyst-free SNAr, temperatures around 140°C in DMF may be necessary. For Pd-catalyzed reactions, 80-120°C is common.[7] 3. Screen a range of solvents (e.g., THF, Dioxane, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, LiHMDS).[7][8] 4. Assess if ring substituents are deactivating and consider a different synthetic route. |
| Poor C4-Selectivity | 1. Reaction conditions favor C2-substitution. 2. Steric hindrance near the C4 position.[1] 3. The nucleophile has an inherent preference for the C2 position.[1] | 1. For aminations, consider a Pd-catalyzed approach.[1] 2. Screen different solvents to potentially mitigate steric effects.[1] 3. If possible, modify the nucleophile to be less sterically demanding.[1] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site.[1] 2. Inappropriate reaction conditions to favor C2.[1] | 1. Consider using a dichloropyrimidine with a C6-EDG to direct substitution to C2.[1] 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1][3][4] 3. Explore conditions such as TFA/IPA, which have been reported to facilitate C2 substitution.[1][6] |
| Unselective reaction leading to a mixture of products | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[1] 2. The reaction is run for too long or at too high a temperature, leading to scrambling.[1] | 1. Carefully control the stoichiometry of the nucleophile (a slight excess is common).[1] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[1] 3. Lowering the reaction temperature may improve selectivity.[1] |
| Formation of side products (e.g., solvolysis, hydrolysis) | 1. Use of alcohol-based solvents leading to alkoxide substitution.[7] 2. Presence of water in the reaction mixture.[7] | 1. Switch to a non-alcoholic solvent like dioxane or toluene if solvolysis is observed.[7] 2. Ensure the use of anhydrous solvents and reagents to minimize hydrolysis.[7] |
Data Presentation: Reaction Condition Optimization
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Condition | Notes |
| Temperature | 80 - 140 °C | Higher temperatures may be required for less reactive substrates.[7] |
| Solvent | DMF, Dioxane, Toluene, n-Butanol | Polar aprotic solvents are generally preferred for SNAr.[9] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, NaOtBu, LiHMDS | Base choice is critical and substrate-dependent.[7] |
| Reaction Time | 1 - 24 h | Monitor reaction progress by TLC or LC-MS.[1][10] |
Table 2: Conditions for Pd-Catalyzed Amination (Buchwald-Hartwig)
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-formed palladium-ligand complexes can ensure consistent activation.[9] |
| Ligand | Biarylphosphine ligands (e.g., XPhos, dppb) | Ligand screening is valuable for optimizing regioselectivity.[7][9] |
| Base | NaOtBu, LiHMDS, K₂CO₃ | Strong bases are often employed.[7] |
| Solvent | Anhydrous Toluene, Dioxane | Anhydrous conditions are crucial.[7][9] |
| Temperature | 80 - 120 °C | Microwave irradiation can accelerate the reaction.[9] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free SNAr Amination
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and an anhydrous inorganic base such as potassium carbonate (2.0-4.0 mmol).[7]
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).[7]
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.[7]
Protocol 2: General Procedure for Palladium-Catalyzed Amination
-
Reaction Setup: In a dry reaction vessel, combine the dichloropyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.025 equiv), phosphine ligand (e.g., PPh₃, 0.075 equiv), and a base (e.g., sodium tert-butoxide, 1.53 equiv).[11]
-
Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon). Add an anhydrous solvent (e.g., toluene), followed by the amine (1.05 equiv) via syringe.[11]
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours) under an inert atmosphere.[11]
-
Monitoring: Monitor the reaction progress by a suitable chromatographic technique (TLC or LC-MS).[11]
-
Work-up and Purification: Upon completion, cool the reaction mixture. Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Visualizations
Caption: A generalized workflow for optimizing substitution reactions on dichloropyrimidines.
Caption: A decision tree for troubleshooting common issues in dichloropyrimidine substitutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Pyrimidine Intermediates During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyrimidine intermediate decomposition during experimental workup.
FAQs: Quick-Reference Guide
Q1: My pyrimidine intermediate is degrading during aqueous workup. What is the most likely cause?
A1: The most common causes of degradation during aqueous workup are exposure to acidic or basic conditions. The pyrimidine ring and its substituents can be sensitive to pH changes, leading to hydrolysis, ring-opening, or other decomposition pathways.
Q2: I observe a color change in my organic layer during extraction. What could this indicate?
A2: A color change, such as turning yellow, orange, or brown, can be an indicator of decomposition.[1] This may be due to the formation of conjugated byproducts or degradation products. It is advisable to minimize the time the compound is in solution and to work at lower temperatures.
Q3: How can I remove acidic or basic impurities without degrading my sensitive pyrimidine intermediate?
A3: Use mild aqueous washes. For removing acidic impurities, a dilute solution of sodium bicarbonate is often used. For basic impurities, a dilute solution of ammonium chloride can be employed. It is crucial to perform these washes quickly and at low temperatures to minimize contact time and the risk of hydrolysis.
Q4: My pyrimidine intermediate seems to be degrading on the silica gel column. What are my options?
A4: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[2] Consider the following alternatives:
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Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidic sites.
-
Alumina: Basic or neutral alumina can be a good alternative stationary phase for compounds that are sensitive to acidic conditions.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an effective purification method, avoiding the acidity of silica gel.
Q5: What general precautions should I take during the workup of a potentially unstable pyrimidine intermediate?
A5: To enhance the stability of your pyrimidine intermediate, consider the following general precautions:
-
Low Temperature: Perform all extractions, washes, and solvent evaporations at low temperatures (e.g., 0-5 °C).
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform the workup under an inert atmosphere of nitrogen or argon.
-
Minimize Time: Do not let the compound sit in solution for extended periods. Proceed through the workup and purification steps as efficiently as possible.
-
Use of Buffers: When pH control is critical, use buffered aqueous solutions for washes instead of plain water.
Troubleshooting Guides
Issue 1: Decomposition of Halopyrimidine Intermediates
Halopyrimidines, particularly chloro- and bromopyrimidines, are versatile intermediates but can be susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophiles present during workup, especially at elevated temperatures or non-neutral pH.
-
Maintain Neutral pH: During aqueous extractions, ensure the pH of the aqueous layer is neutral. Use of a phosphate buffer (pH 7) can be beneficial.
-
Avoid High Temperatures: Concentrate the organic extracts under reduced pressure at a low temperature (typically below 30°C).
-
Use of Aprotic Solvents: Whenever possible, use aprotic solvents for extraction and chromatography to avoid sources of protons that can facilitate hydrolysis.
-
Prompt Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation to remove all traces of water.
-
Quenching: Cool the reaction mixture to 0°C. If the reaction contains strong acids or bases, neutralize it carefully with a pre-cooled, weak base (e.g., saturated aqueous sodium bicarbonate) or a weak acid (e.g., saturated aqueous ammonium chloride) until the pH is approximately 7.
-
Extraction: Extract the product into a cold, non-polar organic solvent such as ethyl acetate or dichloromethane. Perform the extraction quickly.
-
Washing: Wash the organic layer twice with cold brine (saturated aqueous NaCl). This helps to remove most of the water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes at 0°C.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature no higher than 30°C.
-
Purification: If column chromatography is necessary, consider using a less acidic stationary phase like deactivated silica gel or alumina.
Issue 2: Degradation of Aminopyrimidine Intermediates
Aminopyrimidines can be sensitive to both acidic and basic conditions. Protonation of the amino group or the ring nitrogens can alter the reactivity and stability of the molecule.
-
Control of pH during Extraction: The solubility of aminopyrimidines is often pH-dependent. To extract into an organic layer, it is generally best to work at a pH where the compound is neutral. If the aminopyrimidine is basic, avoid washing with acidic solutions which will protonate it and increase its water solubility.
-
Careful Use of Chromatography: For basic aminopyrimidines, the acidic nature of silica gel can lead to strong binding, peak tailing, and potential degradation.
-
Add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent to improve peak shape and reduce degradation.
-
Consider using alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar aminopyrimidines.[3]
-
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) containing 0.5% triethylamine.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude aminopyrimidine in a minimum amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with the eluent containing triethylamine, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Issue 3: Oxidative Degradation
Some pyrimidine intermediates, particularly those with electron-rich substituents, can be susceptible to oxidation by atmospheric oxygen, especially in the presence of metal ions or light.
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during workup can help to prevent oxidative degradation.
-
Degassing of Solvents: Use solvents that have been degassed by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the workup and purification under an inert atmosphere to minimize exposure to oxygen.
-
Protection from Light: If the compound is light-sensitive, protect the reaction flask and separatory funnel from light by wrapping them in aluminum foil.
Data on Pyrimidine Intermediate Stability
The stability of pyrimidine intermediates is highly dependent on their substitution pattern, the pH of the solution, and the temperature. The following tables provide a summary of general trends and some specific quantitative data found in the literature.
| Condition | Effect on Pyrimidine Ring | Susceptible Substituents | General Recommendation |
| Strong Acid (pH < 2) | Risk of hydrolysis of exocyclic groups and potential ring cleavage. | Amino, alkoxy, and glycosidic linkages. | Avoid prolonged exposure. Use mild acidic conditions (pH 4-6) only when necessary and at low temperatures. |
| Strong Base (pH > 12) | Risk of hydrolysis of esters and amides, and potential for ring-opening reactions. | Ester, amide, and halo substituents. | Use weak inorganic bases like bicarbonates for neutralization. Avoid strong hydroxides. |
| Elevated Temperature (> 40°C) | Increased rate of all degradation reactions, especially hydrolysis. | Most substituted pyrimidines, particularly those with labile functional groups. | Perform all workup and purification steps at or below room temperature. |
| Oxidizing Agents/Air | Oxidation of the pyrimidine ring or sensitive functional groups. | Thioethers, electron-rich aromatic rings. | Work under an inert atmosphere and consider adding antioxidants. |
Table 1: General Stability of Pyrimidine Intermediates under Various Workup Conditions.
| Compound/Class | Condition | Observed Degradation | Half-life (t½) |
| Sulfonylurea Herbicides with Pyrimidine Ring | pH-dependent hydrolysis | Cleavage of sulfonylurea bridge | Much faster in acidic or basic media than neutral |
| 2-Amino- and 6-amino-2,4-dimethyl-pyrimidine | Dilute acid | Isotope exchange at the 5-position | Hydrolyzed in concentrated acid |
| Pyrimidin-2-one | Acid-catalyzed | Exchange via a hydrated species | - |
| 2-(p-substituted phenylthio)pyrimidines | Alkaline hydrolysis | Formation of 2-hydroxypyrimidine | Rate dependent on the p-substituent |
Table 2: Quantitative Data on the Degradation of Specific Pyrimidine Derivatives. [4][5][6]
Visualizing Decomposition Pathways and Workflows
Pyrimidine Degradation Pathways
The degradation of pyrimidines can proceed through several pathways, including reductive and oxidative routes. The reductive pathway is common for the catabolism of uracil and thymine.
Caption: Reductive degradation pathway of uracil.
Experimental Workflow for Stability Assessment
A systematic workflow is essential to assess the stability of a new pyrimidine intermediate under various workup conditions.
Caption: Workflow for assessing pyrimidine stability.
De Novo Pyrimidine Biosynthesis Signaling Pathway
Understanding the natural synthesis of pyrimidines can provide insights into their inherent stability and reactivity.
Caption: De novo pyrimidine biosynthesis pathway.[7][8][9]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Nucleophilic Attack on Dichloropyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic aromatic substitution (SNAr) on dichloropyrimidines, with a focus on controlling regioselectivity through solvent effects and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the generally expected regioselectivity for nucleophilic attack on 2,4-dichloropyrimidines?
Generally, nucleophilic attack on 2,4-dichloropyrimidines preferentially occurs at the C4 position.[1][2][3] This is attributed to the higher electrophilicity of the C4 position, which can be explained by the greater contribution of the C4 carbon to the Lowest Unoccupied Molecular Orbital (LUMO).[2][3] However, this selectivity is not absolute and can be influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.[1][4]
Q2: How do substituents on the pyrimidine ring affect the regioselectivity of nucleophilic attack?
Substituents on the pyrimidine ring play a crucial role in directing the regioselectivity:
-
Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.
-
Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[2][5] However, a notable exception is the reaction with tertiary amine nucleophiles, which can exhibit high selectivity for the C2 position even with a C5-EWG.[5][6][7]
Q3: Can the nature of the nucleophile influence the site of attack?
Yes, the nucleophile's structure and electronic properties are critical. While many nucleophiles favor the C4 position, some exhibit different behaviors. For instance, neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[8] In contrast, tertiary amines have been reported to show excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[5][6][7]
Q4: How significant is the role of the solvent in controlling regioselectivity?
The solvent can have a substantial impact on the regioselectivity of SNAr reactions on dichloropyrimidines.[9][10] The polarity of the solvent can influence the stability of the Meisenheimer intermediates formed during the reaction, thereby affecting the activation energies for attack at C2 and C4. For instance, in the reaction of 2,4,6-trichloropyrimidine with anilines, the ratio of C4 to C2 substitution is solvent-dependent.[10] While polar solvents can sometimes decrease selectivity, a systematic screening of solvents is often recommended to optimize for a desired regioisomer.[2][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor regioselectivity with a mixture of C2 and C4 isomers.
-
Potential Cause: The intrinsic reactivity difference between the C2 and C4 positions is small under the chosen reaction conditions.
-
Solution 1: Solvent Screening. Systematically screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO, n-butanol).[2][8] The optimal solvent can help to maximize the difference in activation energies for the formation of the two regioisomers.
-
Solution 2: Base Optimization. The choice of base can influence the C4/C2 ratio.[8] Experiment with different organic (e.g., DIPEA, Et3N) and inorganic bases (e.g., K2CO3, Cs2CO3).
-
Solution 3: Temperature Control. Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.[2]
-
Solution 4: Catalysis. For amination reactions, palladium catalysts with specific ligands have been shown to strongly favor the formation of the C4-substituted product.[2][8]
Issue 2: Unexpected C2 selectivity or a reversal of the expected C4 selectivity.
-
Potential Cause 1: The presence of an electron-donating group at the C6 position of the dichloropyrimidine.
-
Solution 1: If C4 selectivity is desired, consider a different synthetic strategy or a substrate without a C6-EDG. If C2 selectivity is desired, the presence of a C6-EDG can be exploited.
-
Potential Cause 2: Use of a tertiary amine as the nucleophile with a 5-substituted-2,4-dichloropyrimidine.[5][6][7]
-
Solution 2: If C4 selectivity is required, avoid using tertiary amines in this specific context. This inherent C2 selectivity can be advantageous when the 2-substituted isomer is the target molecule.
Issue 3: Low or no reaction conversion.
-
Potential Cause 1: Insufficiently reactive nucleophile or deactivated dichloropyrimidine substrate.
-
Solution 1: Use a stronger nucleophile or consider activation of the nucleophile with a suitable base.[2] If the pyrimidine ring is deactivated by electron-donating groups, more forcing reaction conditions (higher temperature) may be necessary.
-
Potential Cause 2: Inappropriate solvent or base.
-
Solution 2: Screen a range of solvents and bases to find conditions that promote the reaction.[2] Aprotic polar solvents like DMF or DMSO can often accelerate SNAr reactions.[6][9]
-
Potential Cause 3 (for Pd-catalyzed reactions): Poor catalyst/ligand combination.
-
Solution 3: The choice of palladium precursor and phosphine ligand is critical. A screening of different ligands is recommended to find the optimal combination for your specific substrate and nucleophile.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine [8]
| Entry | Amine | Conditions | C4/C2 Ratio |
| 1 | Dibutylamine | K2CO3, DMAc, rt, 1 h | 70:30 |
| 2 | Dibutylamine | Pd(OAc)2/dppb, LiHMDS, THF, -20 °C, 1 h | 99:1 |
| 3 | Aniline | BuOH, i-Pr2NEt, 125 °C, 24 h | 70:30 |
| 4 | Aniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 91:9 |
| 5 | N-Methylaniline | BuOH, i-Pr2NEt, 125 °C, 24 h | 97:3 |
Table 2: Solvent Effect on the Regioselectivity of the Reaction of 2,4,6-Trichloropyrimidine with 4-Substituted Anilines [10]
| 4-Substituent on Aniline | Solvent | C4/C2 Product Ratio |
| OCH3 | Ethanol | 10:1 |
| OCH3 | Dioxane | 4:1 |
| CH3 | Ethanol | 9:1 |
| CH3 | Dioxane | 3:1 |
| H | Ethanol | 8:1 |
| H | Dioxane | 2.5:1 |
| Cl | Ethanol | 6:1 |
| Cl | Dioxane | 2:1 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (Amination) [9]
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination [8][9]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and the base (e.g., Cs2CO3 or NaOtBu, 1.2-1.5 equiv.).
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General reaction pathways for nucleophilic attack.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Halogenated Pyrimidines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of halogenated pyrimidines.
Fluorinated Pyrimidines: Troubleshooting and Protocols
The introduction of fluorine into the pyrimidine ring can significantly alter the molecule's biological properties but presents unique synthetic challenges, especially during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Direct Fluorination of Uracil to 5-Fluorouracil (5-FU)
-
Question: My direct fluorination of uracil is resulting in a much lower yield than expected on a larger scale. What are the potential causes and how can I improve it?
-
Answer: Low yields in the direct fluorination of uracil are a common problem when scaling up.[1] The primary causes often revolve around the choice of fluorinating agent, reaction conditions, and purity of starting materials.[1]
-
Fluorinating Agent: The choice of fluorinating agent is critical.[1] Milder agents may require more forcing conditions, which can lead to decomposition, while highly reactive agents can be less selective and hazardous.[1]
-
Reaction Conditions:
-
Solvent: The use of anhydrous polar aprotic solvents like acetonitrile or DMF is often preferred, as protic solvents can react with the fluorinating agent.[1]
-
Temperature: Temperature control is crucial. Sub-optimal temperatures can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: Inadequate reaction time can result in incomplete conversion, while prolonged times can increase byproduct formation.[1] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Purity of Starting Materials: Ensure the uracil is of high purity and completely dry.[1] Moisture can quench the fluorinating agent and lead to undesirable side reactions.[1]
-
Issue 2: Poor Stereoselectivity in Gemcitabine Intermediate Synthesis
-
Question: I am struggling with controlling the diastereomeric ratio during the synthesis of gemcitabine intermediates. How can I improve the selectivity?
-
Answer: Achieving the desired stereochemistry is a known challenge. The choice of reaction type and conditions significantly influences the diastereomeric ratio.[1]
-
Reaction Type: Reformatsky and Aldol reactions are common methods.[1] For instance, using an ultrasonic bath during a Reformatsky reaction has been shown to improve the yield of the desired anti-diastereomer.[1]
-
Catalyst: The choice of a Lewis acid or base catalyst can impact the transition state geometry, thereby affecting the stereochemical outcome.[1]
-
Separation: While challenging, diastereomers can often be separated by silica gel column chromatography with careful selection of the eluent system.[1] For larger scales, selective crystallization is a powerful technique, which may require screening various solvent systems.[1]
-
Issue 3: Purification Challenges and Impurities in Capecitabine Synthesis
-
Question: After synthesizing capecitabine, I'm facing difficulties in purification, and my final product contains several impurities. What are the common impurities and best practices for purification?
-
Answer: Capecitabine synthesis is a multi-step process where impurities can be introduced at various stages.[1] Effective purification is key to obtaining a product that meets pharmaceutical standards.[1]
-
Common Impurities: These can include unreacted intermediates from previous steps and side-reaction products like isomers.[1]
-
Purification Strategy: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent.[1] The organic phase should be washed with brine to remove water-soluble impurities.[1] After drying the organic layer, the solvent is removed under reduced pressure.[1] Final purification is often achieved through column chromatography or recrystallization.[1]
-
Data Presentation
Table 1: Comparison of Conditions in Gemcitabine Intermediate Synthesis
| Reaction Type | Reagents | Conditions | Diastereomeric Ratio (anti:syn) | Reference |
| Reformatsky | Ethyl bromodifluoroacetate, Zn | Standard | 3:1 | [1] |
| Reformatsky | Ethyl bromodifluoroacetate, Zn, I₂ | Ultrasonic bath, 10-12°C, 12h | Improved selectivity for anti | [1] |
| Aldol Reaction | t-butyl difluorothioacetate, Li enolate | - | Varies with conditions | [1] |
Experimental Protocols
Protocol 1: General HPLC Analysis of Fluoropyrimidines
This protocol provides a general guideline for analyzing the purity of fluorinated pyrimidines.[1]
-
System: HPLC with a UV or Diode Array Detector (DAD).[1]
-
Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[1]
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound of interest (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: Troubleshooting workflow for low 5-FU yield.[1]
Chlorinated Pyrimidines: Troubleshooting and Protocols
Chloropyrimidines are vital intermediates in the synthesis of many pharmaceuticals and agrochemicals. Their large-scale preparation, often using reagents like phosphorus oxychloride (POCl₃), comes with significant challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Uncontrollable Exotherms and Difficult Work-up with POCl₃
-
Question: The aqueous work-up of my large-scale chlorination using POCl₃ is hazardous due to uncontrollable heat generation. How can this be managed?
-
Answer: This is a well-known and serious risk in industrial-scale synthesis.[2] Quenching excess POCl₃ with ice-water can be highly exothermic.[2] Furthermore, this process generates large volumes of acidic, toxic effluent containing phosphoric acid and amine hydrochlorides.[2]
-
Alternative Work-up: Instead of an aqueous quench of the entire reaction mixture, consider first removing excess POCl₃ by distillation.[2] The remaining mixture of the chloropyrimidine and amine hydrochloride can then be treated by adding a solvent that dissolves the product but not the amine salt, allowing for separation by filtration.[2]
-
Solvent-Free/Low-Solvent Conditions: A significant improvement involves using equimolar or slightly more POCl₃ under solvent-free or low-solvent conditions, often in a sealed reactor.[3][4] This minimizes the amount of excess reagent that needs to be quenched and reduces waste.[4]
-
Issue 2: Low Yield and Impurities in Di-substitution Reactions
-
Question: I'm synthesizing a di-substituted pyrimidine (e.g., 4,6-diethoxypyrimidine from 4,6-dichloropyrimidine) and my yield is low with significant mono-substituted impurity. What should I investigate?
-
Answer: This is a common issue in sequential substitution reactions. Several factors could be at play:
-
Incomplete Conversion of the First Step: Ensure the initial chlorination to 4,6-dichloropyrimidine is complete. Any remaining 4-chloro-6-hydroxypyrimidine will not react in the second step.
-
Stoichiometry and Reagent Activity: For the second step (Williamson Ether Synthesis), ensure you are using a sufficient molar ratio of the nucleophile (e.g., sodium ethoxide).[5] The sodium ethoxide should be freshly prepared or properly stored to ensure its activity, and the reaction must be conducted under anhydrous conditions.[5]
-
Reaction Time and Temperature: The reaction may require longer times or optimized temperatures to drive it to completion.[5] Monitor the progress by HPLC or Gas Chromatography (GC).[5]
-
Inefficient Purification: The mono-substituted impurity can be difficult to separate. Optimize the purification method, such as recrystallization or column chromatography, to effectively remove it.[5]
-
Data Presentation
Table 2: Troubleshooting Guide for 4,6-Diethoxypyrimidine Synthesis
| Problem | Potential Cause | Suggested Solution | Reference |
| Low Yield of 4,6-Dichloropyrimidine | Incomplete reaction | Increase reaction time or temperature; ensure adequate mixing. | [5] |
| Suboptimal stoichiometry | Ensure the correct molar ratio of chlorinating agent is used. | [5] | |
| Degradation of material | Optimize temperature control to avoid overheating. | [5] | |
| Incomplete Conversion to Diethoxypyrimidine | Inactive sodium ethoxide | Use freshly prepared/properly stored reagent; ensure anhydrous conditions. | [5] |
| Insufficient reaction time | Extend the reaction time and monitor progress by HPLC/GC. | [5] | |
| High Mono-substituted Impurity | Inefficient purification | Optimize recrystallization or chromatography method. | [5] |
Experimental Protocols
Protocol 2: Large-Scale, Solvent-Free Chlorination of Hydroxypyrimidines
This protocol is a general guideline for the chlorination of hydroxypyrimidines at a significant scale using equimolar POCl₃.[4]
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (e.g., 0.3 moles).
-
Reagent Addition: Add equimolar POCl₃ per hydroxyl group and one equivalent of pyridine as a base.[4]
-
Reaction: Seal the reactor and heat the mixture to 140-160°C for 2 hours.[4]
-
Work-up: After cooling, carefully open the reactor and quench the contents with cold water (~0°C).
-
Neutralization: Adjust the solution's pH to 8-9 with a saturated Na₂CO₃ solution.[4]
-
Isolation: The product can then be isolated by filtration or extraction, depending on its physical properties.
Visualizations
Caption: Overall synthesis workflow for 4,6-diethoxypyrimidine.[5]
Brominated & Iodinated Pyrimidines: Troubleshooting and Protocols
Bromination and iodination introduce heavier halogens, which are valuable for further cross-coupling reactions. However, the reactivity and handling of the halogenating agents are key considerations for scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Hazards and Control of Bromination
-
Question: Using liquid bromine for large-scale bromination is a major safety concern. Are there safer and more manageable alternatives?
-
Answer: Yes, the use of liquid bromine is hazardous due to its volatility and high toxicity.[6] For scale-up, solid brominating agents are often preferred as they are easier to handle.
-
Alternative Reagents: N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and sodium monobromoisocyanurate (SMBI) are excellent alternatives.[6][7]
-
Advantages: These reagents offer benefits such as shorter reaction times, lower cost (especially NBS), reduced energy consumption, and simpler post-reaction treatment.[6]
-
Issue 2: Low Reactivity and Harsh Conditions for Iodination
-
Question: Electrophilic iodination of my pyrimidine substrate requires harsh conditions and gives poor yields. How can I improve this?
-
Answer: The electrophilic iodination of aromatic substrates can be difficult because iodine has weak reactivity, often requiring strong oxidative agents or acidic conditions.[8]
-
Green Chemistry Approach: A highly effective and environmentally friendly approach is the use of mechanical grinding under solvent-free conditions.[8][9] This method uses solid iodine and an activating agent like AgNO₃.[8]
-
Benefits: This technique offers short reaction times (20-30 minutes), a simple setup, high yields (70-98%), and avoids the use of toxic solvents and reagents.[8][9]
-
Data Presentation
Table 3: Comparison of Solid Brominating Reagents for Scale-Up
| Brominating Reagent | Solvent | Conditions | Reaction Time | Key Advantages | Reference |
| N-Bromosuccinimide (NBS) | THF | Room Temp | 5 h | Low cost, short reaction time, simple work-up | [6] |
| Dibromohydantoin (DBDMH) | THF | Room Temp | 24 h | Solid reagent, good yield | [6] |
| Pyridine Tribromide (PyBr₃) | MeOH | Reflux | - | Solid reagent | [6] |
Experimental Protocols
Protocol 3: Solvent-Free Iodination by Mechanical Grinding
This protocol outlines a general, eco-friendly method for the C5-iodination of pyrimidine derivatives.[8][9]
-
Setup: Place the pyrimidine substrate, solid iodine (I₂), and silver nitrate (AgNO₃) in a mortar.
-
Ratio: An optimized molar ratio of Substrate:I₂:AgNO₃ is often around 1:1.2:2.0.[9]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by the color change of the mixture.
-
Work-up: After the reaction is complete, add a suitable solvent (e.g., ethyl acetate) to the mixture.
-
Isolation: Filter the solid byproducts (e.g., silver iodide). The filtrate containing the product can then be washed, dried, and concentrated. Further purification can be done by recrystallization if needed.
Visualizations
Caption: General scheme for the electrophilic iodination of pyrimidines.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 2,4-Dichloro-5-(iodomethyl)pyrimidine to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2,4-Dichloro-5-(iodomethyl)pyrimidine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: There are slightly varying recommendations, but a consensus points towards refrigerated or frozen temperatures. Specific ranges provided by suppliers include 2-8°C or -20°C.[1][2][3] For long-term storage, -20°C is the preferred temperature.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][3][4] This is crucial as the compound is noted to be air-sensitive.[4]
-
Light: It is essential to protect the compound from light.[1] Storage in a dark place or in an amber vial is recommended.[2]
-
Moisture: The compound is moisture-sensitive.[4] Therefore, it should be stored in a dry environment with the container tightly sealed to prevent exposure to humidity.
Q2: How should I handle this compound upon receiving it?
Upon receipt, the compound, which is a solid, should be promptly moved to a storage location that meets the recommended conditions (-20°C, under inert gas, and protected from light).[1][2] It is advisable to allow the container to reach room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.
Q3: What are the signs of degradation of this compound?
While specific degradation products are not detailed in readily available literature, visual signs of degradation could include:
-
A change in color from its typical solid appearance.
-
The presence of impurities or new spots when analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Inconsistent or unexpected results in downstream applications.
Q4: What are the known incompatibilities of this compound?
The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[4]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or poor results in my reaction.
If you are experiencing unexpected outcomes in your experiments, consider the following potential causes related to the stability of the starting material.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The compound has changed in appearance (e.g., color change).
A change in the physical appearance of the compound is a strong indicator of potential degradation.
-
Do not use the compound. A color change suggests that chemical changes have occurred, and the material may no longer be suitable for your experiment.
-
Review storage history. Was the compound ever left at room temperature for an extended period? Was it exposed to light or air?
-
Consider purchasing a new batch. To ensure the integrity of your experimental results, it is best to use a fresh supply of the reagent that has been stored under the recommended conditions.
Stability Data
Currently, specific quantitative data on the degradation rates and detailed degradation pathways of this compound under various conditions are not extensively documented in publicly available literature. The information provided is based on supplier recommendations for optimal storage to maintain the compound's integrity. General pyrimidine degradation pathways involve ring cleavage and are part of metabolic processes, which may not be directly representative of the abiotic degradation of this specific substituted pyrimidine.[5][6][7][8]
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | To minimize thermal degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The compound is air-sensitive.[4] |
| Light | Protect from light (e.g., amber vial, dark place) | To prevent photochemical degradation.[1][2] |
| Moisture | Tightly sealed container in a dry environment | The compound is moisture-sensitive.[4] |
Experimental Protocols
-
Sample Preparation: Aliquot the compound into several vials.
-
Condition Exposure: Subject the different aliquots to various conditions (e.g., room temperature vs. -20°C; ambient air vs. inert gas; light vs. dark).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), take a sample from each condition.
-
Purity Assessment: Analyze the purity of each sample using a quantitative analytical technique such as HPLC with a UV detector. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
-
Structural Elucidation (Optional): If significant degradation is observed, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy could be used to identify the structure of the degradation products.
References
- 1. chemscene.com [chemscene.com]
- 2. 7627-44-3|this compound|BLD Pharm [bldpharm.com]
- 3. Cas 7627-44-3,this compound | lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Troubleshooting low conversion rates in the Finkelstein reaction for pyrimidines
Welcome to the technical support center for pyrimidine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions to help overcome common challenges, with a specific focus on the Finkelstein reaction for preparing iodopyrimidines.
Troubleshooting Low Conversion in the Finkelstein Reaction of Pyrimidines
The Finkelstein reaction on pyrimidine substrates is a nucleophilic aromatic substitution (SNAr) reaction, not a classical SN2 reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack of the iodide nucleophile. However, achieving high conversion rates can be challenging. Below are common issues and their solutions in a question-and-answer format.
Question 1: My Finkelstein reaction on a chloropyrimidine has stalled, showing very low conversion to the desired iodopyrimidine. What is the primary cause?
Answer: Low conversion is often due to the inherent low reactivity of the C-Cl bond on the pyrimidine ring without appropriate activation. Unlike the classical Finkelstein reaction with alkyl halides, aryl and heteroaryl chlorides are significantly less reactive. The reaction likely requires catalytic activation to proceed efficiently.
Troubleshooting Steps:
-
Introduce a Catalyst: The "aromatic Finkelstein reaction" is typically catalyzed by a copper(I) or nickel(II) salt.[1][2][3]
-
Increase Reaction Temperature: SNAr reactions often require significant heat. If you are running the reaction at or below 80 °C, gradually increase the temperature to 110-130 °C. Monitor for potential decomposition of starting material or product.
-
Use a More Suitable Solvent: While acetone is the classic Finkelstein solvent, it is often not optimal for the aromatic version. Polar aprotic solvents are generally more effective at solvating the intermediates and promoting the reaction.
Question 2: I am reacting 2,4-dichloropyrimidine with sodium iodide and only getting substitution at one position, with low overall yield. How can I improve the reaction and control selectivity?
Answer: This is a common observation. The two chlorine atoms on the pyrimidine ring have different reactivities.
-
Positional Reactivity: The C4 position on a pyrimidine ring is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[5] This is due to more effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogens. You will almost always observe preferential substitution at C4.
-
Deactivation after First Substitution: Once the first iodide is installed, the ring becomes more electron-rich, deactivating it towards further nucleophilic substitution. Achieving di-substitution requires more forcing conditions.
Troubleshooting Steps:
-
Optimize for Monosubstitution (at C4):
-
Use a 1.0-1.2 equivalent of your iodide source (e.g., NaI).
-
Employ the catalytic system (CuI/diamine ligand) and an appropriate solvent (e.g., dioxane) at around 110 °C.
-
-
Force Disubstitution:
-
Increase the equivalents of the iodide source to >2.2 equivalents.
-
Increase the reaction temperature and time. Be aware that this may lead to byproduct formation.
-
Monitor the reaction carefully by TLC or LC-MS to find the optimal endpoint before significant decomposition occurs.
-
Question 3: My reaction is sluggish, and I suspect solubility issues with sodium iodide in my organic solvent. What can I do?
Answer: Poor solubility of the iodide salt is a frequent cause of low reaction rates. While NaI has good solubility in DMF, it is less soluble in other solvents like dioxane.
Troubleshooting Steps:
-
Change the Iodide Source: Consider using tetrabutylammonium iodide (TBAI). The large organic cation makes it much more soluble in a wider range of organic solvents.
-
Employ Phase-Transfer Catalysis (PTC): If running the reaction in a biphasic system or if salt solubility is a major issue, a phase-transfer catalyst can be highly effective. A PTC, such as a quaternary ammonium salt (e.g., TBAB - tetrabutylammonium bromide), facilitates the transfer of the iodide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7] This can lead to faster reactions and higher conversions.[6][7]
Frequently Asked Questions (FAQs)
Q: What is the best leaving group for a Finkelstein reaction on a pyrimidine? A: For nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability is often the reverse of what is seen in SN2 reactions. The trend is typically F > Cl > Br > I.[8][9] This is because the rate-determining step is the attack of the nucleophile on the ring, which is accelerated by the strong inductive electron-withdrawal of a more electronegative atom like fluorine. However, C-F bonds are very strong and can be difficult to break. In practice, chloro- and bromopyrimidines are most commonly used as substrates due to a good balance of reactivity and availability.[3]
Q: Can I run this reaction without a metal catalyst? A: While challenging, it is possible under certain conditions. A photo-induced, metal-free aromatic Finkelstein reaction has been developed, which uses UV light to promote the formation of an aryl radical intermediate.[4] This method is advantageous as it avoids metal contamination but requires specialized photochemical equipment.
Q: Are there any major side reactions to be aware of? A: Besides incomplete conversion, potential side reactions include:
-
Decomposition: At high temperatures, pyrimidine rings can be susceptible to degradation.
-
Displacement of other groups: If other potential leaving groups are present on the ring, they might also be substituted, though this is less common. For instance, one study noted that a methylthio group could be displaced by a strong nucleophile like cyanide.[10]
-
Hydrolysis: If water is present in the reaction mixture, especially at high temperatures, hydrolysis of the halo-substituent to a pyrimidone can occur. Ensure anhydrous conditions are used.
Data Summary
The following table summarizes typical conditions and reported yields for the copper-catalyzed aromatic Finkelstein reaction on various aryl halides, which can be used as a starting point for optimizing reactions on pyrimidine substrates.
| Substrate (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Iodide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | CuI (5) | DMEDA (10) | NaI (2 eq) | Dioxane | 110 | 20 | 98 |
| 4-Bromoanisole | CuI (5) | DMEDA (10) | NaI (2 eq) | Dioxane | 110 | 18 | 99 |
| 2-Bromopyridine | CuI (5) | DMEDA (10) | NaI (2 eq) | Dioxane | 110 | 20 | 94 |
| 3-Bromopyridine | CuI (5) | DMEDA (10) | NaI (2 eq) | Dioxane | 110 | 20 | 96 |
| 5-Bromo-m-xylene | CuI (5) | Ligand 1b* (10) | NaI (2 eq) | n-BuOH | 110 | ~5 | >95 |
*Data adapted from Klapars, A.; Buchwald, S. L. J. Am. Chem. Soc.2002 , 124 (50), 14844–14845.[1][2] *Ligand 1b is N,N'-dimethyl-1,2-cyclohexanediamine.
Experimental Protocols
Protocol 1: Copper-Catalyzed Finkelstein Reaction of a Chloropyrimidine
This protocol provides a general framework for the iodination of a chloropyrimidine using a CuI/diamine catalyst system.
Reagents:
-
Chloropyrimidine substrate (1.0 eq)
-
Sodium Iodide (NaI) (2.0 eq)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.10 - 0.20 eq)
-
Anhydrous Dioxane
Procedure:
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the chloropyrimidine substrate, sodium iodide, and copper(I) iodide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Ligand Addition: Under the inert atmosphere, add anhydrous dioxane followed by the N,N'-dimethylethylenediamine ligand via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired iodopyrimidine.
Visual Guides
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical decision-making process when troubleshooting a low-yielding Finkelstein reaction on a pyrimidine substrate.
Caption: A step-by-step workflow for diagnosing and resolving low conversion rates.
Reaction Mechanism Pathway
This diagram illustrates the key steps in the copper-catalyzed nucleophilic aromatic substitution (SNAr) for the Finkelstein reaction on a pyrimidine.
Caption: Catalytic cycle for the copper-mediated aromatic Finkelstein reaction.
References
- 1. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ijirset.com [ijirset.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Quenching Reactions Involving Phosphorus Oxychloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving phosphorus oxychloride (POCl₃). Phosphorus oxychloride is a highly reactive reagent, and its workup requires careful attention to safety and procedure to avoid potential hazards such as uncontrolled exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching phosphorus oxychloride?
A1: The primary hazard is a violent and highly exothermic reaction with quenching agents like water.[1][2] This reaction can lead to a rapid increase in temperature and pressure, potentially causing the contents of the flask to be ejected. A significant danger arises from the fact that the hydrolysis of POCl₃ can be sluggish at low temperatures, leading to an accumulation of unreacted reagent.[3][4] As the mixture warms, a delayed and uncontrollable exothermic reaction can occur.[3][5] The reaction also produces hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[1][2][6]
Q2: What is a "reverse quench," and why is it strongly recommended for POCl₃ reactions?
A2: A "reverse quench" is the procedure of slowly adding the reaction mixture containing excess POCl₃ to the quenching solution.[3] This method is crucial for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for better control over the exothermic reaction by managing the addition rate and monitoring the temperature of the quenching mixture.[3] Never add the quenching solution directly to the reaction mixture containing a large excess of POCl₃.[3]
Q3: What are the most common and recommended quenching agents for POCl₃?
A3: The most common and recommended quenching agents are:
-
Ice/Aqueous Sodium Bicarbonate: A slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate is a generally safe and effective method.[3] The ice helps to absorb the heat of reaction, while the sodium bicarbonate neutralizes the resulting phosphoric acid and hydrochloric acid.
-
Aqueous Sodium Acetate Solution: A buffered solution of sodium acetate can be used to control the pH and is a milder alternative to strong bases, which can be beneficial if the product is base-sensitive.[3] A specific protocol recommends adding the reaction mixture to a warm (35-40°C) sodium acetate solution to ensure immediate and controlled hydrolysis.[3][5]
Q4: Can I quench excess POCl₃ with an alcohol?
A4: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[3][7] The organophosphate byproducts formed can be toxic and may complicate the purification of the desired product.[7] Quenching with water or an aqueous base is the standard and preferred method.[3]
Q5: My product seems to be decomposing or reverting to the starting material during workup. What could be the cause?
A5: Product decomposition is often due to instability in the basic conditions used for neutralization.[3] For instance, some products are sensitive to strong aqueous bases like sodium hydroxide or sodium bicarbonate.[3] To mitigate this, consider using a milder quenching agent like a buffered aqueous sodium acetate solution.[3] Careful and slow pH adjustment while maintaining a low temperature can also help minimize product degradation.[3] In some cases, a non-aqueous workup or extraction into an organic solvent before neutralization might be necessary.[3] Reversion to starting material can also occur if the intermediate of the reaction hydrolyzes back during the workup.[4]
Q6: I observe the formation of a thick precipitate during quenching, making extraction difficult. What can I do?
A6: The formation of inorganic salts can lead to precipitates. Here are a few troubleshooting steps:
-
pH Adjustment: Adjusting the pH after the initial quench might help dissolve the precipitate.[3]
-
Co-solvent: Adding a suitable organic co-solvent can help dissolve the product and facilitate extraction.[3]
-
Dilution: Diluting the quench mixture with more water may help dissolve the inorganic salts.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of excess phosphorus oxychloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Delayed Exothermic Reaction / Runaway Reaction | 1. Quenching at low temperatures (e.g., 0-5°C) can lead to the accumulation of unreacted POCl₃ due to sluggish hydrolysis.[3][4] 2. Incomplete hydrolysis can form metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can decompose exothermically later.[3][8] | 1. Use a controlled, slightly elevated temperature: Quench by adding the reaction mixture to the quenching solution at a controlled temperature, for example, 35-40°C, to ensure immediate and controlled hydrolysis.[3][5] 2. Always perform a "reverse quench": Slowly add the POCl₃-containing mixture to the quenching solution with vigorous stirring.[3] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis. Monitoring by ³¹P NMR can confirm the disappearance of POCl₃ and its reactive intermediates.[3][8] |
| Incomplete Reaction or Low Yield | 1. Premature quenching: The reaction may not have proceeded to completion before the workup was initiated.[3] 2. Hydrolysis of the Vilsmeier reagent: In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, leading to lower yields.[3][9][10] | 1. Monitor reaction completion: Use appropriate analytical techniques (e.g., TLC, LC-MS) to ensure the reaction is complete before quenching. 2. Use anhydrous conditions: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[3] |
| Product Decomposition or Reversion to Starting Material | 1. Product instability in basic conditions: Strong aqueous bases (e.g., NaOH, NaHCO₃) can cause hydrolysis of sensitive functional groups.[3] | 1. Use a milder quenching/neutralization agent: Consider a buffered solution like aqueous sodium acetate to control the pH.[3] 2. Careful pH adjustment: If a strong base is necessary, add it slowly while monitoring the pH and maintaining a low temperature to minimize product degradation.[3] 3. Alternative workup: If the product is highly base-sensitive, consider a non-aqueous workup or extraction into an organic solvent before neutralization.[3] |
| Formation of a Thick Precipitate / Difficult Extraction | 1. Inorganic salt precipitation: Neutralization can lead to the formation of insoluble inorganic salts. 2. Product insolubility: The product itself may be insoluble in the quenching mixture. | 1. Adjust pH: Carefully adjust the pH of the aqueous layer, as this can sometimes improve the solubility of inorganic salts.[3] 2. Add a co-solvent: The addition of a suitable organic solvent may help dissolve the product and facilitate extraction.[3] 3. Dilute the mixture: Adding more water to the quench mixture can sometimes help dissolve the inorganic salts.[3] |
Quantitative Data Summary
The hydrolysis of phosphorus oxychloride is a highly exothermic process. The overall enthalpy of this reaction contributes significantly to the potential for thermal runaways if not properly controlled.
| Reaction | Reactants | Products | Standard Enthalpy of Formation (ΔHf°) |
| POCl₃ Hydrolysis | POCl₃(l) + 3H₂O(l) | H₃PO₄(aq) + 3HCl(aq) | ΔHf° (POCl₃(l)): -597.1 kJ/mol[11] ΔHf° (H₂O(l)): -285.8 kJ/mol ΔHf° (H₃PO₄(aq)): ~ -1296 kJ/mol[3] ΔHf° (HCl(aq)): ~ -167 kJ/mol[3] |
| Note: The exact enthalpy of reaction will depend on the final concentrations of the products. |
Experimental Protocols
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃.[3]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[3]
-
Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.[3]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[3]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.[3]
Protocol 2: Quenching with Warm Aqueous Sodium Acetate (Reverse Quench)
This method is particularly useful for preventing delayed exothermic reactions.[3][5]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[3][5]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[3][5]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.[3]
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup.[3]
Visualizations
Caption: General experimental workflow for quenching excess phosphorus oxychloride.
Caption: Troubleshooting logic for common issues in POCl₃ quenching.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Showdown: 2,4-Dichloro-5-(iodomethyl)pyrimidine vs. its Chloromethyl Counterpart
The primary difference in reactivity between these two compounds lies in the nature of the halogen atom in the 5-methyl position, which acts as the leaving group in nucleophilic substitution reactions. The C-I bond in the iodomethyl derivative is significantly weaker and more polarizable than the C-Cl bond in the chloromethyl analog. This fundamental difference dictates that 2,4-dichloro-5-(iodomethyl)pyrimidine is a considerably more reactive electrophile.
Comparative Reactivity Analysis
The enhanced reactivity of the iodomethyl compound can be attributed to two key factors: the superior leaving group ability of iodide and the weaker carbon-iodine bond strength.
-
Leaving Group Ability: Iodide (I⁻) is an exceptionally good leaving group because it is the conjugate base of a strong acid (hydroiodic acid, HI, pKa ≈ -10). In contrast, chloride (Cl⁻) is the conjugate base of a weaker acid (hydrochloric acid, HCl, pKa ≈ -7). Better leaving groups are weaker bases and can stabilize the negative charge more effectively, thus facilitating a lower activation energy for the substitution reaction.[1][2][3][4]
-
Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-I bond is approximately 240 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol. The lower bond energy of the C-I bond means that less energy is required to break it during the transition state of a nucleophilic attack, leading to a faster reaction rate.[5]
These principles suggest that in a typical Sₙ2 reaction, the iodomethyl pyrimidine will react significantly faster than the chloromethyl pyrimidine under identical conditions.
Quantitative Data Summary
While specific rate constants for these exact substrates are not available, the relative reactivity can be inferred from established chemical principles. The following table summarizes the expected comparative performance.
| Parameter | This compound | 2,4-Dichloro-5-(chloromethyl)pyrimidine | Justification |
| Relative Reaction Rate | High | Low | Iodide is a superior leaving group compared to chloride, and the C-I bond is weaker than the C-Cl bond, leading to a lower activation energy for nucleophilic substitution.[1][5] |
| Reaction Conditions | Milder conditions (e.g., lower temperatures, weaker bases) may be sufficient. | May require more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable reaction times. | Due to the higher reactivity of the C-I bond, the reaction can proceed under less stringent conditions. |
| Substrate Stability | Less stable, more prone to decomposition over time, light-sensitive. | More stable for long-term storage. | The weaker C-I bond makes the iodomethyl compound more susceptible to degradation. |
| Typical Nucleophiles | A wide range of nucleophiles (N, O, S, and C-based). | A wide range of nucleophiles, but may require stronger nucleophiles for efficient reaction. | Both are reactive towards common nucleophiles, but the higher reactivity of the iodomethyl derivative makes it more suitable for reactions with weaker nucleophiles. |
| Potential Side Reactions | Higher potential for side reactions due to increased reactivity. | Lower potential for side reactions under controlled conditions. | The high reactivity might lead to undesired side reactions if the reaction conditions are not carefully controlled. |
Experimental Protocols
The following are representative protocols for a comparative study of the reactivity of this compound and 2,4-dichloro-5-(chloromethyl)pyrimidine with a common nucleophile, such as sodium azide.
Synthesis of 5-(Azidomethyl)-2,4-dichloropyrimidine
Materials:
-
This compound or 2,4-dichloro-5-(chloromethyl)pyrimidine (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
In a clean, dry round-bottom flask, dissolve the respective 5-(halomethyl)pyrimidine (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. For the 2,4-dichloro-5-(chloromethyl)pyrimidine reaction, gentle heating (e.g., 40-50 °C) may be necessary to achieve a reasonable reaction rate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Observations:
The reaction with this compound is expected to proceed to completion significantly faster than the reaction with 2,4-dichloro-5-(chloromethyl)pyrimidine at room temperature.
Visualizing the Reaction and Workflow
References
A Comparative Guide to 1H and 13C NMR Analysis for Structure Confirmation of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For researchers working with substituted pyrimidines, a class of compounds with significant importance in medicinal chemistry and drug development, a thorough understanding of their ¹H and ¹³C NMR spectral characteristics is crucial for unambiguous structure confirmation. This guide provides a comparative analysis of NMR data for various substituted pyrimidines, detailed experimental protocols, and logical workflows to aid in spectral interpretation and structure verification.
¹H and ¹³C NMR Data of Substituted Pyrimidines: A Comparative Analysis
The chemical shifts of the pyrimidine ring protons and carbons are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm values) of the signals of nearby nuclei, while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm values). The following tables summarize the ¹H and ¹³C NMR chemical shifts for a range of monosubstituted pyrimidines, providing a basis for comparison and aiding in the prediction of chemical shifts for more complex derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Monosubstituted Pyrimidines in CDCl₃
| Substituent | Position | H-2 | H-4 | H-5 | H-6 |
| -H (Unsubstituted) | - | 9.26 | 8.78 | 7.36 | 8.78 |
| -NH₂ | 2 | - | 8.25 | 6.55 | 8.25 |
| -NH₂ | 4 | 8.90 | - | 6.60 | 8.20 |
| -NH₂ | 5 | 8.85 | 8.40 | - | 8.40 |
| -OCH₃ | 2 | - | 8.50 | 6.70 | 8.50 |
| -OCH₃ | 4 | 9.05 | - | 6.85 | 8.45 |
| -OCH₃ | 5 | 8.95 | 8.60 | - | 8.60 |
| -Cl | 2 | - | 8.80 | 7.40 | 8.80 |
| -Cl | 4 | 9.20 | - | 7.50 | 8.70 |
| -Cl | 5 | 9.15 | 8.85 | - | 8.85 |
| -NO₂ | 2 | - | 9.25 | 7.90 | 9.25 |
| -NO₂ | 4 | 9.50 | - | 8.00 | 9.10 |
| -NO₂ | 5 | 9.40 | 9.15 | - | 9.15 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Monosubstituted Pyrimidines in CDCl₃
| Substituent | Position | C-2 | C-4 | C-5 | C-6 |
| -H (Unsubstituted) | - | 157.4 | 156.9 | 121.7 | 156.9 |
| -NH₂ | 2 | 163.0 | 158.5 | 108.0 | 158.5 |
| -NH₂ | 4 | 159.0 | 162.0 | 106.0 | 156.0 |
| -NH₂ | 5 | 150.0 | 155.0 | 130.0 | 155.0 |
| -OCH₃ | 2 | 165.0 | 157.0 | 109.0 | 157.0 |
| -OCH₃ | 4 | 158.0 | 167.0 | 107.0 | 155.0 |
| -OCH₃ | 5 | 151.0 | 156.0 | 140.0 | 156.0 |
| -Cl | 2 | 160.0 | 159.0 | 122.0 | 159.0 |
| -Cl | 4 | 158.0 | 161.0 | 124.0 | 157.0 |
| -Cl | 5 | 152.0 | 157.0 | 118.0 | 157.0 |
| -NO₂ | 2 | 159.0 | 162.0 | 125.0 | 162.0 |
| -NO₂ | 4 | 158.0 | 160.0 | 128.0 | 159.0 |
| -NO₂ | 5 | 154.0 | 159.0 | 145.0 | 159.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument operation. The following are detailed methodologies for key NMR experiments used in the structural confirmation of substituted pyrimidines.
Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Weigh 5-10 mg of the purified substituted pyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble. The choice of solvent can influence chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate the mixture to ensure complete dissolution.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Standard 1D ¹H NMR Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (typically -1 to 13 ppm).
-
Number of Scans: Acquire a sufficient number of scans (usually 8 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Standard 1D ¹³C NMR Acquisition
-
Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width that covers the expected carbon chemical shift range (typically 0 to 200 ppm).
-
Number of Scans: Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
D₂O Exchange for Labile Protons
-
Acquire Initial ¹H NMR: Obtain a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it gently to ensure thorough mixing.
-
Re-acquire ¹H NMR: Acquire another ¹H NMR spectrum under the same conditions.
-
Analysis: Compare the two spectra. Signals corresponding to exchangeable protons (e.g., -NH₂, -OH) will either disappear or significantly decrease in intensity in the second spectrum.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the systematic workflow for structure confirmation and the logical connections between NMR data and the structural features of substituted pyrimidines.
Caption: Workflow for Structure Confirmation using NMR.
Caption: Logical Relationship between NMR Data and Structural Features.
By leveraging the comparative data and following the detailed protocols and logical workflows presented in this guide, researchers can confidently and efficiently utilize ¹H and ¹³C NMR spectroscopy for the accurate structure confirmation of novel substituted pyrimidines, accelerating the pace of drug discovery and development.
A Comparative Guide to Pyrimidine Functionalization: Exploring Alternatives to 2,4-Dichloro-5-(iodomethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the functionalization of the pyrimidine scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. The highly reactive nature of 2,4-dichloro-5-(iodomethyl)pyrimidine has made it a valuable reagent for introducing diverse functionalities. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and fine-tuning the reactivity profile of lead compounds. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable building blocks for their synthetic endeavors.
Introduction to Pyrimidine Functionalization
The pyrimidine ring is a privileged scaffold in numerous biologically active molecules, including kinase inhibitors that target key signaling pathways implicated in cancer and other diseases. The ability to selectively introduce substituents at the C2, C4, and C5 positions of the pyrimidine core is paramount for modulating the pharmacological properties of these compounds. This compound offers three distinct electrophilic sites for functionalization: the chloro groups at C2 and C4, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the highly reactive iodomethyl group at C5, ideal for nucleophilic substitution.
This guide focuses on the direct halogenated analogs of this compound, namely the chloromethyl and bromomethyl derivatives, and compares their reactivity and synthetic utility. Furthermore, it delves into the primary methodologies for their functionalization, providing a comprehensive overview for researchers in the field.
Alternative Reagents: A Head-to-Head Comparison
The primary alternatives to this compound are its chloromethyl and bromomethyl counterparts:
-
2,4-Dichloro-5-(chloromethyl)pyrimidine
-
2,4-Dichloro-5-(bromomethyl)pyrimidine
The key difference between these reagents lies in the leaving group ability of the halide on the C5-methyl group, which follows the established trend: Iodide > Bromide > Chloride . This directly impacts the reactivity of the C5-position towards nucleophiles.
Reactivity Profile
| Feature | This compound | 2,4-Dichloro-5-(bromomethyl)pyrimidine | 2,4-Dichloro-5-(chloromethyl)pyrimidine |
| C5-Methyl Reactivity | Highest reactivity towards nucleophiles. Reactions often proceed under mild conditions. | Moderate reactivity, offering a balance between stability and reactivity. | Lowest reactivity, typically requiring more forcing conditions for substitution. |
| C2/C4-Chloro Reactivity | Similar to analogs, susceptible to SNAr and cross-coupling reactions. | Similar to analogs, susceptible to SNAr and cross-coupling reactions. | Similar to analogs, susceptible to SNAr and cross-coupling reactions. |
| Stability | Less stable, can be prone to decomposition. | More stable than the iodo-derivative. | Most stable of the three, with a longer shelf life. |
| Synthetic Accessibility | Typically synthesized from the corresponding hydroxymethylpyrimidine. | Can be prepared by bromination of the methylpyrimidine or from the hydroxymethylpyrimidine. | Generally the most accessible and cost-effective of the three. |
Key Functionalization Methodologies: A Comparative Analysis
The functionalization of these 2,4-dichloro-5-(halomethyl)pyrimidines predominantly relies on three powerful synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr) : Primarily for functionalizing the C2 and C4 positions with amines, alkoxides, and other nucleophiles.
-
Suzuki-Miyaura Cross-Coupling : A versatile palladium-catalyzed reaction for forming C-C bonds at the C2 and C4 positions.
-
Buchwald-Hartwig Amination : A palladium-catalyzed method for the formation of C-N bonds at the C2 and C4 positions.
Data Presentation: A Snapshot of Reaction Yields
The following tables summarize representative yields for the functionalization of 2,4-dichloropyrimidine derivatives using these key methodologies. It is important to note that direct comparative studies under identical conditions for all three 5-(halomethyl) analogs are limited in the literature. The presented data is a compilation from various sources to provide a general overview of the expected efficiencies.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Pyrimidine Substrate | Nucleophile | Conditions | Position of Substitution | Yield (%) |
| 2,4-Dichloropyrimidine | Various Amines | Base (e.g., Et3N, DIPEA), Solvent (e.g., EtOH, THF) | C4 (major), C2 (minor) | 60-95% |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | i-PrNEt, CHCl3, 40 °C | C4 | 85% |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | i-PrNEt, CHCl3, 40 °C | C2 | 75% |
Note: The regioselectivity of SNAr on 2,4-dichloropyrimidines can be influenced by the substituent at the C5 position and the nature of the nucleophile. Generally, substitution at C4 is favored.[1][2][3][4][5]
Table 2: Suzuki-Miyaura Cross-Coupling
| Pyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 71-81%[6][7] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 72%[7] |
| 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 87%[7] |
Note: Microwave-assisted Suzuki coupling can significantly reduce reaction times and improve yields.[7]
Table 3: Buchwald-Hartwig Amination
| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Chloropyrimidine | Aniline | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 80-95% |
| 5-(Bromomethyl)-2-chloropyrimidine | Morpholine | Pd(OAc)2 / XPhos | K3PO4 | Toluene | Selective C2 amination, good yields reported. |
| 2,4-Dichloropyridine | Various Anilines | Pd(OAc)2 / XPhos | KOt-Bu | Toluene | Highly regioselective C2 amination, >90%[8] |
Note: The Buchwald-Hartwig amination offers a powerful method for C-N bond formation, often with high functional group tolerance.[8][9][10][11][12]
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines with Amines
-
To a solution of the 2,4-dichloropyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) is added the amine (1.0-1.2 equiv) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrimidine.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
-
In a microwave vial, the 2,4-dichloropyrimidine derivative (1.0 equiv), arylboronic acid (1.0-1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv) are combined.
-
A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.
-
The vial is sealed and heated in a microwave reactor to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 15-30 minutes).
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.[7]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines
-
A reaction vessel is charged with the chloropyrimidine (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is diluted with an organic solvent and filtered through celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the aminated pyrimidine product.[8][9]
Signaling Pathways and Experimental Workflows
Functionalized pyrimidines are pivotal in the development of kinase inhibitors that target critical cellular signaling pathways. Understanding these pathways is essential for rational drug design.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers.
Caption: MAPK/ERK signaling pathway and points of inhibition.
Experimental Workflow for Pyrimidine Functionalization
The following diagram illustrates a typical workflow for the synthesis and functionalization of pyrimidine derivatives.
Caption: A typical experimental workflow for pyrimidine synthesis.
Conclusion
While this compound remains a potent reagent for pyrimidine functionalization, its chloromethyl and bromomethyl analogs offer valuable alternatives with distinct reactivity profiles and greater stability. The choice of reagent will ultimately depend on the specific requirements of the synthetic target and the desired reaction conditions. The methodologies of SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust toolbox for the selective functionalization of these versatile building blocks. This guide serves as a foundational resource for researchers to navigate the selection of reagents and methods, thereby accelerating the discovery and development of novel pyrimidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
A Comparative Guide: SNAr vs. Buchwald-Hartwig Amination for Dichloropyrimidine Substrates
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone of medicinal chemistry, with aminopyrimidines representing a critical class of compounds in numerous drug discovery programs. The introduction of an amine nucleophile onto a dichloropyrimidine core is frequently accomplished via two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methodologies is often dictated by the desired regioselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of these two powerful reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Typically uncatalyzed | Palladium catalyst with a phosphine ligand |
| Regioselectivity | Generally C4-selective, but can be influenced by substituents, sometimes leading to mixtures or C2-selectivity.[1][2] | Highly C4-selective with appropriate ligand choice.[3] |
| Reaction Conditions | Often requires elevated temperatures; can be sensitive to steric and electronic effects of substituents.[1][4] | Milder conditions are often possible; less sensitive to electronic variations on the amine.[5] |
| Substrate Scope | Broad for various amines, but regioselectivity can be an issue.[3] | Excellent for a wide range of primary and secondary amines, including those with challenging steric bulk.[3][5] |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium source (e.g., Pd(OAc)₂), phosphine ligand (e.g., dppb), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS).[3][5] |
Delving into the Data: A Comparative Analysis
The regioselectivity of amination on dichloropyrimidine substrates is a critical consideration. While SNAr reactions on 2,4-dichloropyrimidines generally favor substitution at the C4 position, this preference can be highly variable and is sensitive to electronic and steric factors of other substituents on the pyrimidine ring.[1][2] In some cases, C2 selectivity or the formation of product mixtures is observed.[1][2]
In contrast, the Buchwald-Hartwig amination, when employing an appropriate palladium catalyst and ligand system, can offer exceptional regioselectivity, strongly favoring the C4-aminated product.[3] This high degree of control can be particularly advantageous in synthetic campaigns where isomeric purity is paramount.
Table 1: Regioselectivity Comparison of SNAr and Buchwald-Hartwig Amination
| Dichloropyrimidine Substrate | Amine | Reaction Type | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | SNAr | K₂CO₃, DMAc | 70:30 | - | [3] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Buchwald-Hartwig | Pd(OAc)₂, dppb, LiHMDS, THF | >30:1 | High | [3] |
| 2,4-dichloropyrimidine | Various Amines | SNAr | Et₃N, EtOH, reflux | Mono-substituted products | - | [4] |
| 2,5-dichloro-4,6-pyrimidinediamine | Primary or Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °C | Selective mono-amination | - | [5] |
Note: Yields and ratios can vary based on the specific substrates and reaction conditions.
Visualizing the Pathways
To better understand the underlying principles governing these reactions, the following diagrams illustrate the generally accepted mechanisms.
Caption: Generalized mechanism for the SNAr amination of dichloropyrimidine.
References
A Comparative Guide to Pyrimidine Building Blocks in Library Synthesis: Efficacy of 2,4-Dichloro-5-(iodomethyl)pyrimidine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of combinatorial chemistry and drug discovery, the selection of versatile building blocks is paramount to the successful generation of diverse and effective compound libraries. Pyrimidine scaffolds are of particular interest due to their prevalence in biologically active molecules. This guide provides a comparative analysis of 2,4-dichloro-5-(iodomethyl)pyrimidine and other commonly employed dichloropyrimidine derivatives as building blocks for library synthesis. The comparison is based on their chemical reactivity, potential for diversification, and available experimental data from library construction.
Introduction to Dichloropyrimidine Building Blocks
Dichloropyrimidines are highly valuable scaffolds in medicinal chemistry, offering multiple reactive sites for the introduction of molecular diversity. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while substituents at the 5-position can provide additional points for diversification. The reactivity of the chloro groups is modulated by the electronic nature of other substituents on the ring, influencing the regioselectivity of substitution reactions.
This guide focuses on the comparative efficacy of the following building blocks:
-
This compound: A trifunctional building block with two reactive chloro groups and a highly reactive iodomethyl group.
-
2,4,6-Trichloropyrimidine: A trifunctional building block with three reactive chloro groups.
-
2,4-Dichloro-5-nitropyrimidine: A dichloropyrimidine activated by a strong electron-withdrawing group at the C5 position.
-
4,6-Dichloro-5-formylpyrimidine: A dichloropyrimidine with a formyl group at the C5 position, allowing for diversification through reactions of the aldehyde.
Comparative Analysis of Building Block Efficacy
The efficacy of a building block in library synthesis can be assessed by several factors, including its reactivity, the diversity of achievable structures, and the yields and purity of the resulting library members.
Reactivity and Diversification Potential
This compound offers three distinct points of reactivity. The chlorine atoms at the C2 and C4 positions are susceptible to SNAr reactions, with the C4 position generally being more reactive. The iodomethyl group at the C5 position is a strong electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles such as amines, thiols, and alcohols. This trifunctionality allows for a three-dimensional expansion of the chemical space from a single scaffold. The high reactivity of the iodomethyl group allows for mild reaction conditions, which is advantageous in library synthesis, particularly for DNA-encoded libraries where the stability of the DNA tag is crucial.
2,4,6-Trichloropyrimidine provides three electrophilic centers for SNAr reactions. The reactivity of the chlorine atoms follows the general order C4 > C6 > C2. This differential reactivity can be exploited for sequential substitutions, enabling the controlled introduction of different building blocks. This scaffold is well-established for the construction of large combinatorial libraries, including DNA-encoded libraries.[1][2]
2,4-Dichloro-5-nitropyrimidine features a pyrimidine ring activated by the strongly electron-withdrawing nitro group at the C5 position. This activation enhances the reactivity of the C2 and C4 chlorine atoms towards nucleophilic attack. The nitro group can also be chemically modified, for instance, by reduction to an amino group, which can then be further functionalized, adding another layer of diversification.
4,6-Dichloro-5-formylpyrimidine possesses two reactive chlorine atoms at the C4 and C6 positions and a formyl group at the C5 position. The aldehyde functionality allows for a variety of chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines and oximes, providing a different avenue for library diversification compared to the other scaffolds. A library of 27 members of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones has been successfully synthesized using this building block in moderate to good yields.[3]
Quantitative Comparison of Library Synthesis
While direct, side-by-side quantitative data for large-scale library synthesis using all four building blocks is not available in the literature, a comprehensive study on the construction of a 65.3-million-member DNA-encoded library (DEL) provides valuable insights into the performance of 2,4,6-trichloropyrimidine and 5-substituted dichloropyrimidines.[1]
| Building Block | Library Size | Reported Yields/Conversion (on-DNA) | Key Reactions | Reference |
| This compound | Not reported | Inferred high reactivity for SN2 | SNAr (C4 & C2), SN2 (CH2I) | - |
| 2,4,6-Trichloropyrimidine | 19.6 million | Not explicitly quantified, but successful library construction implies good conversion | Sequential SNAr, Suzuki coupling | [1] |
| 5-Nitro-4,6-dichloropyrimidine | Part of a 65.3 million member library | Not explicitly quantified, but successful library construction implies good conversion | SNAr, Suzuki coupling | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Part of a 65.3 million member library | Not explicitly quantified, but successful library construction implies good conversion | SNAr, Suzuki coupling | [1] |
| 4,6-Dichloro-5-formylpyrimidine | 27 members | Moderate to good yields | Cyclization involving the formyl group | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of library synthesis. Below are representative protocols for reactions involving dichloropyrimidine scaffolds.
General Protocol for SNAr on a Dichloropyrimidine Scaffold (Solution-Phase)
-
Reaction Setup: To a solution of the dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the nucleophile (1-1.2 equivalents) and a base (e.g., DIPEA or K2CO3, 2-3 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the dichloropyrimidine. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Workflow for DNA-Encoded Library Synthesis using Dichloropyrimidines
The synthesis of DNA-encoded libraries typically follows a "split-and-pool" strategy. A generalized workflow is presented below.[1]
Caption: Generalized workflow for a 3-cycle DNA-encoded library synthesis.
Signaling Pathways and Logical Relationships
The choice of building block directly influences the design and potential biological targets of the synthesized library. For instance, libraries based on pyrimidine scaffolds are often designed to target kinases, as many known kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP.
Caption: Logical relationship from scaffold selection to biological target.
Conclusion
This compound stands out as a highly promising building block for library synthesis due to its trifunctionality, offering three distinct and reactive sites for diversification. The presence of the iodomethyl group allows for the introduction of a wide range of functionalities under mild conditions, which is a significant advantage for modern library synthesis techniques like DEL.
While direct quantitative data for large-scale library synthesis using this compound is not yet prevalent in the literature, its inferred reactivity profile suggests it could be superior in generating libraries with greater three-dimensional diversity compared to more traditional dichloropyrimidine scaffolds.
In comparison, established building blocks like 2,4,6-trichloropyrimidine and 2,4-dichloro-5-nitropyrimidine have a proven track record in the successful construction of very large combinatorial libraries. The choice of the optimal building block will ultimately depend on the specific goals of the drug discovery program, including the desired diversity, the target class, and the synthetic methodology to be employed. For programs aiming to explore a broader and more complex chemical space, this compound represents a compelling and largely untapped resource.
References
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions with 2,4-Dichloro-5-(iodomethyl)pyrimidine
For researchers, scientists, and drug development professionals working with the highly reactive intermediate 2,4-dichloro-5-(iodomethyl)pyrimidine, precise and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques commonly employed for these purposes. This guide provides a comparative overview of these methods, including detailed experimental protocols and illustrative data, to aid in the selection of the most appropriate technique for your analytical needs.
Method Comparison
HPLC-UV is a robust and widely accessible technique that is excellent for routine analysis and quantification of the main components in a reaction mixture. It offers good precision and linearity over a wide concentration range. However, its sensitivity and specificity can be limited, especially when dealing with complex matrices or trace-level impurities.
LC-MS, on the other hand, provides superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer. This makes it the preferred method for impurity profiling, structural elucidation of unknown byproducts, and quantification of trace components.
The following tables summarize the key performance parameters of exemplar HPLC and LC-MS methods for the analysis of a typical reaction involving this compound, such as a substitution reaction.
Table 1: HPLC-UV Method Performance
| Parameter | Value |
| Analyte | This compound |
| Retention Time (t_R_) | 5.8 min |
| Resolution (R_s_) | > 2.0 (between starting material and main product) |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Table 2: LC-MS Method Performance
| Parameter | Value |
| Analyte | This compound |
| Retention Time (t_R_) | 4.2 min |
| Mass-to-Charge Ratio (m/z) | [M+H]⁺ = 288.9 |
| Resolution (R_s_) | > 2.5 (between starting material and main product) |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method with UV detection suitable for monitoring the consumption of this compound and the formation of its products.
a. Sample Preparation
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol outlines a more sensitive and specific LC-MS method for the detailed analysis of reaction mixtures containing this compound, including the identification of trace impurities.
a. Sample Preparation
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
b. Chromatographic and Mass Spectrometry Conditions
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Visualizations
The following diagrams illustrate the experimental workflows and a typical reaction pathway involving this compound.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS analysis.
Caption: A typical substitution reaction pathway.
References
Spectroscopic Fingerprints: A Comparative Guide to C2 and C4 Substituted Pyrimidine Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of pyrimidine derivatives is a critical step in understanding their biological activity and potential as therapeutic agents. The constitutional isomerism arising from substitution at the C2 versus the C4 position of the pyrimidine ring presents a common analytical challenge. This guide provides an objective comparison of the spectroscopic differences between C2 and C4 substituted pyrimidine isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to aid in the practical differentiation of these closely related compounds.
The electronic environment of the pyrimidine ring is significantly influenced by the position of substituents. The C2 position is situated between two nitrogen atoms, making it more electron-deficient compared to the C4 position, which is adjacent to only one nitrogen atom. This fundamental electronic difference serves as the basis for the distinct spectroscopic signatures observed for C2 and C4 isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most definitive technique for distinguishing between C2 and C4 substituted pyrimidine isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).
¹H NMR Spectroscopy
The chemical shifts of the pyrimidine ring protons are highly sensitive to the position of the substituent. In general, protons closer to the electron-withdrawing nitrogen atoms are deshielded and appear at a higher chemical shift (downfield).
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of Ring Protons: The proton at the C2 position in an unsubstituted pyrimidine is the most deshielded. When a substituent is at C2, the chemical shifts of the remaining ring protons (H4, H5, H6) are affected differently than when the substituent is at C4. For a 4-substituted pyrimidine, the H2 proton typically remains the most downfield signal.
-
Coupling Constants: The coupling patterns between the ring protons can also aid in assignment. For example, in a 4-substituted pyrimidine, the H5 and H6 protons will exhibit a characteristic coupling constant (³JHH).
¹³C NMR Spectroscopy
The differences in the electronic environment of the carbon atoms in C2 and C4 isomers are even more pronounced in ¹³C NMR spectroscopy.
Key Differentiating Features in ¹³C NMR:
-
Chemical Shift of Substituted Carbon: The chemical shift of the carbon atom bearing the substituent (C2 or C4) is a key indicator. The C2 carbon, being flanked by two nitrogen atoms, is significantly more deshielded and appears at a much higher chemical shift compared to the C4 carbon.
-
Chemical Shifts of Other Ring Carbons: The position of the substituent also influences the chemical shifts of the other ring carbons (C5 and C6). These shifts can be predicted based on the electronic nature (electron-donating or electron-withdrawing) of the substituent.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of C2 and C4 Substituted Pyrimidine Isomers
| Substituent | Isomer | H2 | H4/H6 | H5 | C2 | C4/C6 | C5 |
| -Cl | 2-Chloropyrimidine | - | 8.65 (d) | 7.25 (t) | 162.1 | 158.4 | 120.2 |
| 4-Chloropyrimidine | 9.15 (s) | 8.75 (d) | 7.65 (d) | 159.2 | 163.5 | 122.8 | |
| -NH₂ | 2-Aminopyrimidine | - | 8.30 (d) | 6.60 (t) | 163.1 | 158.9 | 110.5 |
| 4-Aminopyrimidine | 8.80 (s) | 8.10 (d) | 6.50 (d) | 156.0 | 165.0 | 108.0 | |
| -OCH₃ | 2-Methoxypyrimidine | - | 8.45 (d) | 6.80 (t) | 165.2 | 158.0 | 112.5 |
| 4-Methoxypyrimidine | 9.05 (s) | 8.50 (d) | 6.95 (d) | 157.5 | 168.0 | 115.0 |
Note: Data is compiled from various sources and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, s = singlet.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. While the differences between C2 and C4 isomers may be more subtle compared to NMR, characteristic shifts in vibrational frequencies can be observed.
Key Differentiating Features in IR Spectroscopy:
-
C=N and C=C Stretching Vibrations: The positions of these ring stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, can be influenced by the substituent's position. The altered electron distribution in the ring affects the bond strengths and, consequently, the vibrational frequencies.
-
Out-of-Plane Bending Modes: The substitution pattern on the pyrimidine ring affects the out-of-plane C-H bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹).
Table 2: General IR Absorption Ranges (cm⁻¹) for Key Vibrational Modes
| Vibrational Mode | C2-Substituted | C4-Substituted |
| Ring C=N Stretch | 1580 - 1550 | 1570 - 1540 |
| Ring C=C Stretch | 1500 - 1450 | 1490 - 1440 |
| C-H Out-of-Plane Bend | 850 - 750 | 820 - 720 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of substitution on the pyrimidine ring alters the energy of the π-π* and n-π* transitions, leading to shifts in the maximum absorption wavelength (λmax).
Key Differentiating Features in UV-Vis Spectroscopy:
-
λmax of π-π* Transitions: The extent of conjugation and the electronic nature of the substituent influence the energy of the π-π* transitions. Substitution at C4 generally leads to a greater bathochromic (red) shift compared to substitution at C2, especially with electron-donating groups, due to more effective extension of the chromophore.
-
Solvent Effects and pH Dependence: The λmax of pyrimidine derivatives can be sensitive to the polarity of the solvent and the pH of the medium. These shifts can be used to further differentiate between isomers.
Table 3: Comparative UV-Vis λmax (nm) of C2 and C4 Substituted Pyrimidine Isomers
| Substituent | Isomer | λmax (nm) in Ethanol |
| -OH | 2-Hydroxypyrimidine | ~298 |
| 4-Hydroxypyrimidine | ~255 | |
| -NH₂ | 2-Aminopyrimidine | ~235, ~290 |
| 4-Aminopyrimidine | ~250 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. While C2 and C4 isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.
Key Differentiating Features in Mass Spectrometry:
-
Initial Fragmentation: The initial fragmentation of the molecular ion can be influenced by the position of the substituent. For example, a substituent at the C4 position might favor a retro-Diels-Alder type fragmentation of the pyrimidine ring, while a C2 substituent might lead to a different initial bond cleavage.
-
Relative Abundance of Fragment Ions: The relative intensities of the fragment ions can be different for the two isomers, reflecting the relative stability of the resulting carbocations and radical fragments.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and integration of the signals to assign the structure. For ambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.
Protocol 2: Differentiating Isomers by Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the isomer into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
MS Scan: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Fragmentation Analysis: Acquire the product ion spectrum and analyze the fragmentation pattern. Compare the fragmentation patterns of the two isomers to identify unique fragment ions or significant differences in the relative abundance of common fragments.
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic differentiation of C2 and C4 pyrimidine isomers.
Caption: Inhibition of the JAK-STAT signaling pathway by a C4-substituted pyrimidine derivative.[1][2][3][4]
Conclusion
The differentiation of C2 and C4 substituted pyrimidine isomers is readily achievable through a combination of modern spectroscopic techniques. NMR spectroscopy, with its ability to probe the precise electronic environment of each atom, stands out as the most powerful tool for unambiguous structure determination. However, IR, UV-Vis, and Mass Spectrometry provide valuable complementary data that can confirm assignments and provide a more complete picture of the molecule's properties. By understanding the fundamental electronic differences between the C2 and C4 positions and applying the systematic analytical workflows outlined in this guide, researchers can confidently elucidate the structures of their pyrimidine derivatives, paving the way for further investigation into their biological functions and therapeutic potential.
References
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leaving Group Potential in Halomethylpyrimidines for Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. The reactivity of functionalized pyrimidines, therefore, is of critical interest. This guide provides a comparative study of the leaving group potential of halomethylpyrimidines, key intermediates in the synthesis of a wide array of biologically active molecules. We will objectively compare the performance of different halogens as leaving groups in nucleophilic substitution reactions, supported by representative experimental data and detailed protocols.
The primary reaction mechanism for nucleophilic substitution at the methyl group of halomethylpyrimidines is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of this reaction is significantly influenced by the nature of the leaving group. Generally, a good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[3]
Data Presentation: Relative Reactivity of 2-Halomethylpyrimidines
For context, the reactivity of these compounds is benchmarked against benzyl chloride, a commonly used reactive benzylic halide.[1] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, which can accelerate the SN2 reaction compared to simple alkyl halides.[1]
| Compound | Leaving Group | Relative Rate Constant (krel) |
| 2-(Iodomethyl)pyrimidine | I⁻ | ~150 |
| 2-(Bromomethyl)pyrimidine | Br⁻ | ~50 |
| Benzyl Chloride (Benchmark) | Cl⁻ | 1 |
| 2-(Chloromethyl)pyrimidine | Cl⁻ | ~0.8 |
| 2-(Fluoromethyl)pyrimidine | F⁻ | < 0.01 |
Note: The relative rate constants are estimates based on established principles of leaving group ability in SN2 reactions for comparative and illustrative purposes.
Factors Influencing Leaving Group Potential
The potential of a group to act as a leaving group in an SN2 reaction is determined by several key factors. A good leaving group should be able to stabilize the negative charge it acquires after bond cleavage. This is influenced by its size, electronegativity, and the strength of its bond to the carbon atom.
Caption: Factors that determine the effectiveness of a leaving group in SN2 reactions.
Experimental Protocols
A standard method for qualitatively and semi-quantitatively comparing the rates of SN2 reactions for alkyl halides involves reaction with sodium iodide in acetone.[5][6]
Objective: To determine the relative reactivity of 2-halomethylpyrimidines (chloro, bromo, and iodo derivatives) and benzyl chloride in an SN2 reaction.
Materials:
-
2-(Chloromethyl)pyrimidine
-
2-(Bromomethyl)pyrimidine
-
2-(Iodomethyl)pyrimidine
-
Benzyl chloride
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone for control
-
Dry test tubes and stoppers
-
Water bath
Procedure:
-
Label four clean, dry test tubes, one for each of the substrates.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 2-3 drops of the respective halomethylpyrimidine or benzyl chloride to each corresponding test tube.
-
Stopper the tubes, shake to ensure thorough mixing, and start a timer.
-
Observe the tubes for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).[6] Record the time taken for the first appearance of cloudiness or a precipitate.
-
If no reaction is observed at room temperature after 10-15 minutes, the tubes can be placed in a water bath at approximately 50°C to facilitate the reaction. Note any changes upon heating.
-
The relative reactivity is inversely proportional to the time taken for the precipitate to form. A faster reaction indicates a better leaving group.
For a more quantitative analysis, the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the disappearance of the starting material over time. [1]
References
Validating the structure of novel compounds synthesized from 2,4-Dichloro-5-(iodomethyl)pyrimidine
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of novel compounds hypothetically synthesized from the versatile starting material, 2,4-Dichloro-5-(iodomethyl)pyrimidine. The data presented, based on analogous pyrimidine derivatives found in the literature, provides a framework for evaluating the structure and performance of new chemical entities in anticancer research.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The starting material, this compound, offers three reactive sites for nucleophilic substitution, allowing for the generation of diverse molecular architectures. This guide explores the synthesis, structural validation, and comparative anticancer activity of a hypothetical series of novel 2,4,5-substituted pyrimidine derivatives.
Comparative Performance of Novel Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of hypothetical novel compounds (NP-1 to NP-4) synthesized from this compound, compared with existing anticancer agents. The data is representative of activities observed for structurally similar 2,4,5-substituted pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1][2] | Alternative Compound | Target Cancer Cell Line | IC50 (µM)[1][2] |
| NP-1 | A549 (Lung Carcinoma) | 8.5 | Doxorubicin | A549 (Lung Carcinoma) | 1.2 |
| NP-2 | MCF-7 (Breast Cancer) | 5.2 | Cisplatin | MCF-7 (Breast Cancer) | 7.8 |
| NP-3 | HeLa (Cervical Cancer) | 12.1 | Paclitaxel | HeLa (Cervical Cancer) | 0.01 |
| NP-4 | K562 (Leukemia) | 7.9 | Imatinib | K562 (Leukemia) | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the synthesis and evaluation of similar pyrimidine derivatives.
General Synthesis of Novel Pyrimidine Derivatives (NP-1 to NP-4)
A solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile) is treated with a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 2-4 hours to selectively substitute the chlorine at the 4-position. Subsequently, a second amine or thiol (1.1 eq) is added, and the mixture is heated to 60-80 °C for 12-24 hours to substitute the chlorine at the 2-position. The iodomethyl group at the 5-position can then be displaced by a nucleophile, such as an alcohol or another amine, in the presence of a suitable base (e.g., potassium carbonate) to yield the final 2,4,5-trisubstituted pyrimidine. The crude product is purified by column chromatography on silica gel.
Structural Validation of Novel Compounds
The chemical structures of the synthesized compounds are confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS) : High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Human cancer cell lines (A549, MCF-7, HeLa, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment : The synthesized compounds, dissolved in DMSO and diluted with cell culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only.
-
Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Visualizing Synthesis and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by these novel pyrimidine derivatives.
Caption: General workflow for the synthesis of novel 2,4,5-trisubstituted pyrimidine derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a novel pyrimidine derivative.
References
A Comparative Guide to the Synthesis of Advanced Pyrimidine-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and versatile synthesis of advanced pyrimidine-based heterocycles is therefore a critical focus for researchers in drug discovery and development. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to inform the selection of the most suitable methodology for specific research needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to more efficient and sustainable modern techniques. The choice of a particular route often depends on the desired substitution pattern, scalability, and environmental impact. Below is a comparative summary of key methodologies based on published experimental data.
Table 1: Comparison of Classical and Modified Biginelli Reactions
| Protocol | Reactants | Catalyst | Solvent | Reaction Conditions | Reported Yield (%) |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | Reflux, 3 hrs | Often low |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 |
| Modified Biginelli (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified |
| Modified Biginelli (Grindstone, Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 |
Table 2: Comparison of Pinner Synthesis and Modern Catalytic Methods
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2 |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93 |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance tables.
Classical Biginelli Reaction
This one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of HCl
-
-
Solvent: Ethanol
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, and urea/thiourea is dissolved in ethanol.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is refluxed for 3-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and recrystallized to yield the pure dihydropyrimidinone.[1]
-
Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines
This modern approach utilizes microwave irradiation to accelerate the reaction for the synthesis of fused pyrimidine systems.
-
Materials:
-
4(6)-aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is placed in a microwave-safe vessel.
-
DMF is added as the solvent.
-
The mixture is subjected to microwave irradiation at a maximum power of 250 W.
-
The reaction is typically complete within 5-10 minutes.
-
After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized.[2]
-
Signaling Pathways and Experimental Workflows
Pyrimidine-based heterocycles are central to the development of anticancer agents, primarily through their roles as antimetabolites or as inhibitors of key signaling pathways involved in cell proliferation and survival.
De Novo Pyrimidine Biosynthesis Pathway and Inhibition
Pyrimidine analogs exert their cytotoxic effects by interfering with the synthesis of nucleic acids.[3][4] The de novo pyrimidine synthesis pathway is a key target.
Caption: Inhibition of de novo pyrimidine synthesis by anticancer drugs.
EGFR Signaling Pathway and Pyrimidine-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[5][6] Pyrimidine-based tyrosine kinase inhibitors (TKIs) are designed to block this pathway.
Caption: Inhibition of the EGFR signaling cascade by pyrimidine-based TKIs.
General Experimental Workflow for Synthesis and Evaluation
The development of novel pyrimidine-based heterocycles follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of pyrimidine-based drugs.
References
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-5-(iodomethyl)pyrimidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-5-(iodomethyl)pyrimidine, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets of structurally similar compounds and are intended to provide guidance in the absence of a specific safety data sheet for the named compound. Users must consult with their institution's environmental health and safety (EHS) department for final disposal protocols in accordance with local, state, and federal regulations.
Immediate Safety Considerations
This compound is anticipated to be a hazardous material. Based on data from analogous compounds such as 2,4-dichloro-5-iodopyrimidine and 2,4-dichloro-5-methylpyrimidine, this compound is likely to be toxic if swallowed, cause skin and severe eye irritation or damage, and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts/aerosols are generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. All waste must be treated as hazardous.[2]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
Keep the chemical in its original container if possible.[3] If transferring to a new container, ensure it is properly labeled with the full chemical name and associated hazard symbols.
-
-
Container Management:
-
Use a designated, leak-proof, and sealable container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
-
Spill and Contamination Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear the prescribed PPE before attempting cleanup.
-
For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth).
-
All contaminated materials, including absorbent pads, gloves, and lab coats, must be disposed of as hazardous waste.
-
Do not allow the chemical or its waste to enter drains or waterways.[2][4]
-
-
Final Disposal:
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for container and material disposal.
This guidance is intended to promote a culture of safety and responsible chemical handling. Always prioritize the specific instructions provided by your institution's safety professionals and the chemical's manufacturer.
References
Safeguarding Your Research: A Guide to Handling 2,4-Dichloro-5-(iodomethyl)pyrimidine
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(iodomethyl)pyrimidine. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
This compound is a halogenated pyrimidine derivative that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][3] Therefore, implementing stringent safety protocols is paramount.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk. This guidance is synthesized from safety data sheets of structurally related compounds.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable material. Must be inspected before use.[1] |
| Body Protection | Laboratory coat or gown | Long-sleeved, properly fastened. Consider a disposable gown for procedures with a high risk of splashing.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the handling area. A face shield is recommended when there is a significant risk of splashing.[6] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or in case of a spill. The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be selected based on a risk assessment of the specific procedure.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7] A spill kit appropriate for solid chemical spills should also be available.
-
Material Transfer: When transferring the chemical, use tools and techniques that minimize the generation of dust.[1][3]
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid, do so within the fume hood on a tared and stable weigh boat or paper.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Set up reactions in a way that minimizes the potential for spills and allows for secure clamping of all apparatus.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid contaminating skin or clothing. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated Labware (e.g., pipette tips, weigh boats) | Place in a designated solid hazardous waste container immediately after use. |
| Contaminated Solvents and Solutions | Collect in a labeled, sealed, and appropriate hazardous liquid waste container. Ensure the container is compatible with the solvents used. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated solid hazardous waste container.[4] |
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, and you are trained, contain the spill using a chemical spill kit. Avoid raising dust.[3][8]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect spilled material and cleanup debris in a sealed hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your supervisor and EHS department.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. ipservices.care [ipservices.care]
- 5. ohsinsider.com [ohsinsider.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
